4-Bromo-2'-methylbenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHRRVPQMJGTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641766 | |
| Record name | (4-Bromophenyl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27428-59-7 | |
| Record name | (4-Bromophenyl)(2-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27428-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Spectral Analysis of 4-Bromo-2'-methylbenzophenone
[1]
Executive Summary
This compound is an unsymmetrical diaryl ketone characterized by a bromine atom at the para position of one ring and a methyl group at the ortho position of the second ring. This structural dichotomy creates unique spectral signatures: the ortho-methyl group induces steric inhibition of resonance, shifting the carbonyl infrared absorption, while the para-bromo substituent dictates the isotopic pattern in mass spectrometry.
Infrared Spectroscopy (IR) Analysis[6][7][8][9][10]
Mechanistic Insight: The Ortho-Effect
Unlike its para-substituted isomer (4-bromo-4'-methylbenzophenone), the 2'-methyl group in this molecule exerts significant steric hindrance.[1] This forces the phenyl ring out of coplanarity with the carbonyl group, reducing π-conjugation. Consequently, the C=O bond order increases, leading to a hypsochromic shift (higher wavenumber) compared to typical benzophenones.
Predicted Spectral Data Table
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment / Notes |
| C=O[1][6] Stretch | 1665 – 1675 | Strong | Diagnostic Peak. Shifted +10-15 cm⁻¹ higher than 4-methylbenzophenone (~1655 cm⁻¹) due to steric twist (loss of conjugation).[1] |
| Aromatic C-H | 3030 – 3080 | Weak | C-H stretching vibrations of the phenyl rings. |
| Methyl C-H | 2920 – 2980 | Medium | Asymmetric and symmetric stretching of the ortho-methyl group. |
| C=C Aromatic | 1580 – 1600 | Medium | Ring skeletal vibrations. |
| C-Br Stretch | 1010 – 1070 | Strong | Characteristic aryl halide absorption in the fingerprint region.[1] |
| Ortho-Disubst. | 730 – 770 | Strong | Out-of-plane (OOP) bending for the 1,2-disubstituted ring.[1] |
| Para-Disubst. | 800 – 850 | Strong | OOP bending for the 1,4-disubstituted (bromo) ring. |
Experimental Workflow: Sample Preparation
To ensure high-fidelity data acquisition, follow this solid-state sampling protocol:
Figure 1: Standardized KBr pellet preparation workflow for solid diaryl ketones.
Mass Spectrometry (MS) Analysis[6][7][9][11][12]
Isotopic Signature
The presence of a single bromine atom provides an unmistakable isotopic fingerprint. The molecular ion (M⁺ ) will appear as a doublet with a 1:1 intensity ratio separated by 2 mass units.
-
M⁺ (⁷⁹Br): m/z 274
-
M+2 (⁸¹Br): m/z 276
Fragmentation Pathways
The fragmentation is driven by alpha-cleavage adjacent to the carbonyl group. However, the ortho-methyl group enables a specific rearrangement pathway often observed in 2-methylbenzophenones, leading to the loss of a hydrogen atom or methyl radical.
Key Fragment Ions[1]
-
m/z 274/276 (M⁺): Molecular ion (Moderate intensity).[1]
-
m/z 273/275 (M-H)⁺: Base Peak candidate. The "Ortho Effect" allows intramolecular hydrogen transfer from the methyl group to the carbonyl oxygen, followed by cyclization or stabilization. This is often the base peak in 2-methylbenzophenone derivatives.[1]
-
m/z 183/185 (Bromobenzoyl Cation): Formed by alpha-cleavage losing the methylphenyl ring.[1] Retains the Br doublet pattern.
-
m/z 119 (Methylbenzoyl Cation): Formed by alpha-cleavage losing the bromophenyl ring.[1]
-
m/z 91 (Tropylium Ion): Secondary fragmentation of the methylphenyl group.
Fragmentation Logic Diagram[1]
Figure 2: Primary fragmentation pathways including the characteristic Ortho Effect.[1]
Synthesis & Purity Verification
For researchers synthesizing this compound, the most robust route to avoid isomer mixtures is the Grignard reaction :
-
Reagents: 4-Bromophenylmagnesium bromide + 2-Methylbenzonitrile.
-
Hydrolysis: Acidic hydrolysis of the intermediate imine salt yields the pure ketone.
-
Purity Check:
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Methylbenzophenone (Ortho Effect Reference). NIST Mass Spectrometry Data Center.[1]
-
PubChem. Compound Summary: this compound (CAS 27428-59-7).[1] National Library of Medicine.
-
ChemicalBook. Spectral Data for 4-Bromobenzophenone and Analogs.
-
GuideChem. this compound Properties and Suppliers.
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A-Z Guide to the Synthesis of 4-Bromo-2'-methylbenzophenone via Friedel-Crafts Acylation
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2'-methylbenzophenone, a valuable diaryl ketone intermediate in pharmaceutical and materials science research. The core synthetic strategy detailed herein is the Friedel-Crafts acylation, a robust and classical method for forming carbon-carbon bonds on aromatic rings. This document elucidates the underlying reaction mechanism, provides a validated, step-by-step experimental protocol, discusses critical process parameters, and outlines methods for purification and characterization. Authored from the perspective of a senior application scientist, this guide emphasizes the causal relationships behind experimental choices to ensure scientific integrity, reproducibility, and safety.
Introduction to Diaryl Ketones and Friedel-Crafts Acylation
Diaryl ketones, particularly substituted benzophenones, are privileged structural motifs in medicinal chemistry and organic synthesis. Their rigid backbone serves as a versatile scaffold for constructing complex molecular architectures. The target molecule, this compound, incorporates a bromine atom, which is useful for subsequent cross-coupling reactions, and a methyl group that influences the molecule's conformation and electronic properties.
The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of aromatic chemistry.[1] It is an electrophilic aromatic substitution (EAS) reaction that introduces an acyl group (R-C=O) onto an aromatic ring. The reaction is typically performed by treating an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] This method is highly effective for synthesizing aryl ketones and offers advantages over Friedel-Crafts alkylation, as the resulting ketone product is deactivated, preventing further substitution, and the acylium ion intermediate does not undergo rearrangement.[3]
Reaction Mechanism and Strategic Considerations
A thorough understanding of the reaction mechanism is paramount for process optimization and troubleshooting. The synthesis of this compound proceeds via the acylation of toluene with 4-bromobenzoyl chloride.
The Catalytic Cycle
The reaction proceeds through three primary steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of 4-bromobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[1][2]
-
Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the toluene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
-
Deprotonation and Catalyst Regeneration: The AlCl₄⁻ complex, acting as a weak base, abstracts a proton from the carbon atom bearing the new acyl group. This action restores the ring's aromaticity, yielding the final ketone product and regenerating the AlCl₃ catalyst.[4] However, the product ketone is a moderate Lewis base and forms a stable complex with AlCl₃, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the final product.[4][5]
Caption: High-level experimental workflow.
Step-by-Step Synthesis Procedure
-
Catalyst Suspension: To the dry 250 mL three-neck flask under an inert atmosphere, add anhydrous aluminum chloride (3.67 g, 27.5 mmol). [6]Add 25 mL of anhydrous dichloromethane (DCM) and cool the resulting suspension to 0°C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (5.49 g, 25.0 mmol) in 10 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature remains below 5°C. The mixture should become homogeneous. [6]3. Toluene Addition: In the same dropping funnel, prepare a solution of toluene (4.61 g, 5.4 mL, 50.0 mmol) in 15 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes. A color change to deep red or brown is typically observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). [7]5. Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 2M HCl. This step is highly exothermic and will release HCl gas; it must be performed in a well-ventilated fume hood. [5]Stir until the ice has completely melted and the two layers are distinct.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 25 mL portions of DCM. Combine the organic layers.
-
Neutralization and Drying: Wash the combined organic phase sequentially with 50 mL of 2M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product is typically an off-white or yellowish solid. Purification can be achieved by one of two methods:
-
Recrystallization: Using a solvent system like ethanol or a hexane/ethyl acetate mixture is often sufficient to obtain a high-purity product.
-
Flash Column Chromatography: For removing closely related impurities, purification on a silica gel column is recommended, using a gradient of ethyl acetate in hexanes as the eluent. [8]
Characterization and Quality Control
Confirming the structure and purity of the final product is a critical, self-validating step.
| Technique | Expected Result for this compound |
| Melting Point | A sharp melting point consistent with literature values. |
| ¹H NMR | Aromatic protons in the 7.2-7.8 ppm range. A singlet for the methyl group (~2.3 ppm). Integration should match the expected proton count. |
| ¹³C NMR | Carbonyl carbon signal around 196 ppm. Signals for 12 distinct aromatic carbons and one methyl carbon. |
| IR Spectroscopy | Strong carbonyl (C=O) stretch around 1660 cm⁻¹. C-Br stretch around 600-700 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹. |
| Mass Spectrometry | Molecular ion peaks (M⁺ and M+2) in an approximate 1:1 ratio, characteristic of a monobrominated compound. [9] |
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Recommended Solution |
| Low or No Yield | 1. Deactivated catalyst (moisture). 2. Insufficient reaction time/temperature. 3. Impure starting materials. | 1. Ensure all glassware is oven-dried and reagents are anhydrous. Run under an inert atmosphere. 2. Monitor reaction by TLC/GC to confirm completion before workup. 3. Use freshly distilled or high-purity reagents. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Presence of ortho-isomer. | 1. Maintain strict temperature control, especially during additions. 2. While minor, the ortho-isomer can be separated via column chromatography. |
| Incomplete Reaction | Insufficient catalyst or reaction time. | Use at least 1.1 equivalents of AlCl₃. [4]Extend reaction time at room temperature, monitoring by TLC. |
| Difficult Work-up | Formation of emulsions during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Safety Precautions
-
Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. [10][11]Handle in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [12][13]A Class D fire extinguisher for combustible metals should be available. [10]* 4-Bromobenzoyl Chloride: A lachrymator and corrosive. Causes burns upon contact with skin. Handle exclusively in a fume hood with appropriate PPE.
-
Solvents: Dichloromethane and toluene are volatile and have associated health risks. Minimize exposure by working in a well-ventilated area.
-
Quenching: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly, with adequate cooling and ventilation.
Conclusion
The Friedel-Crafts acylation provides a reliable and scalable pathway for the synthesis of this compound. Success hinges on a firm grasp of the reaction mechanism and meticulous attention to experimental detail, particularly the exclusion of moisture. By following the validated protocol and safety guidelines presented in this guide, researchers can confidently produce this valuable intermediate for applications in drug discovery and materials science.
References
-
Scribd. 4-Bromobenzophenone by Friedel-Craft Reaction. Available from: [Link]
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Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available from: [Link]
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StuDocu. Friedel-Crafts Acetylation of Bromobenzene. Available from: [Link]
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IVYPANELS. Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. Available from: [Link]
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IIT Kanpur. Friedel Crafts Reaction. Available from: [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
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YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available from: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
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Wikipedia. Friedel–Crafts reaction. Available from: [Link]
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SpectraBase. 4-Bromo-benzophenone. Available from: [Link]
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NJ.gov. Hazardous Substance Fact Sheet: Aluminum Chloride. Available from: [Link]
-
National Institutes of Health. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. Available from: [Link]
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YouTube. Friedel Crafts reaction/Acylation of toluene. Available from: [Link]
- Google Patents. Method for purification of ketones.
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Carl ROTH. Safety Data Sheet: Aluminium chloride. Available from: [Link]
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MDPI. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Available from: [Link]
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Princeton EHS. Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. Available from: [Link]
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PubChem - NIH. 4-Bromobenzophenone. Available from: [Link]
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Scribd. Friedel-Crafts Acylation of Toluene. Available from: [Link]
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Chemguide. Explaining the Friedel-Crafts acylation of benzene. Available from: [Link]
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Synthesis App. An Improved Procedure for the Preparation of Acetals from Diaryl Ketones. Available from: [Link]
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Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]
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DCM Shriram. Material Safety Data Sheet - Aluminium Chloride Anhydrous. Available from: [Link]
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National Institutes of Health. Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis. Available from: [Link]
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Sciencemadness.org. Friedel-Crafts Acylation Of Bromobenzene. Available from: [Link]
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Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available from: [Link]
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Chegg.com. Solved Friedel Crafts Acylation For this assignment, the.... Available from: [Link]
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Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Available from: [Link]
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PubChem - NIH. 4-Bromo-2-fluorobenzonitrile. Available from: [Link]
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docbrown.info. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available from: [Link]
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Technical Whitepaper: The Evolution and Synthetic Utility of 4-Bromo-2'-methylbenzophenone
[1]
Executive Summary
4-Bromo-2'-methylbenzophenone (CAS: 27428-59-7) represents a critical "linchpin" intermediate in the modern synthesis of C-aryl glycoside pharmaceuticals, most notably Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors .[1] As the pharmaceutical industry shifted focus in the early 2000s toward renal glucose reabsorption inhibitors for Type 2 Diabetes treatment, the demand for efficient, regioselective routes to diarylmethane scaffolds surged.
This guide details the discovery, chemical engineering, and strategic application of this compound.[1] Unlike simple commodity chemicals, this molecule’s value lies in its specific substitution pattern—the para-bromo handle allows for precise lithiation/coupling, while the ortho-methyl group provides essential steric bulk that influences the pharmacokinetic profile of the final drug candidate.
Historical Context: The SGLT2 Revolution
The history of this compound is inextricably linked to the development of the "Gliflozin" class of drugs. Early SGLT2 inhibitors were derived from Phlorizin , a natural product isolated from apple tree bark.[1] However, Phlorizin was metabolically unstable due to O-glycosidic linkage hydrolysis.[1]
To overcome this, researchers developed C-glycosides , where the sugar is attached to the aromatic ring via a carbon-carbon bond. This required a stable, lipophilic aglycone unit.[1] The 4-bromo-2'-methyldiphenylmethane scaffold emerged as a lead structure because the ortho-methyl group restricts rotation, improving binding affinity to the SGLT2 transport protein.[1] this compound is the immediate oxidative precursor to this scaffold.[1]
Chemical Identity & Physical Properties[1][2][3][4][5]
| Property | Data |
| IUPAC Name | (4-Bromophenyl)(2-methylphenyl)methanone |
| CAS Number | 27428-59-7 |
| Molecular Formula | C₁₄H₁₁BrO |
| Molecular Weight | 275.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 74–76 °C (Lit.)[1][2] |
| Solubility | Soluble in DCM, Toluene, THF; Insoluble in Water |
| Key Functional Groups | Aryl Bromide (Lithiation handle), Ketone (Reducible linker) |
Synthetic Evolution and Protocols
The synthesis of this compound presents a classic regioselectivity challenge.[1] The goal is to couple a 4-bromophenyl ring with an o-tolyl ring without producing the thermodynamically favored but useless isomers.[1]
Route A: The Industrial Workhorse (Friedel-Crafts Acylation)
This route is preferred for kilogram-scale production due to raw material availability, despite the need for careful isomer control.
Mechanism: The reaction involves the electrophilic attack of the acylium ion generated from 2-methylbenzoyl chloride on bromobenzene. Since bromine is an ortho, para-director (but deactivating), and the acyl group is bulky, the para position is heavily favored.
Protocol:
-
Reagents: 2-Methylbenzoyl chloride (1.0 eq), Bromobenzene (1.2 eq), Aluminum Chloride (AlCl₃, 1.1 eq).
-
Solvent: Excess Bromobenzene (often used as solvent) or Dichloromethane (DCM).[1]
-
Procedure:
-
Charge AlCl₃ into a reactor containing DCM at 0°C.
-
Add 2-Methylbenzoyl chloride dropwise to form the acylium complex.[1]
-
Add Bromobenzene slowly, maintaining temperature <10°C to minimize ortho substitution.[1]
-
Warm to reflux (40°C) for 4 hours.
-
Quench: Pour onto ice/HCl mixture carefully (Exothermic!).
-
Workup: Extract with DCM, wash with NaOH (to remove unreacted acid), then brine.
-
Purification: Recrystallize from Ethanol/Hexane to remove trace ortho-bromo isomers.[1]
-
Route B: The Precision Route (Grignard Addition)
Used in early-phase discovery where purity is paramount over cost.[1] This route guarantees the correct isomer by assembling pre-functionalized rings.[1]
Protocol:
-
Reagents: 4-Bromobenzonitrile (1.0 eq), o-Tolylmagnesium bromide (1.1 eq, in THF).
-
Procedure:
-
Cool the Grignard reagent (o-TolylMgBr) to 0°C under Nitrogen.[1]
-
Add a solution of 4-Bromobenzonitrile in THF dropwise.[1]
-
Stir at room temperature for 12 hours. The Grignard adds to the nitrile to form an imine magnesium salt.
-
Hydrolysis: Add aqueous HCl (3M) and reflux for 2 hours. The imine salt hydrolyzes to the ketone.
-
Isolation: Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
-
Critical Comparison
| Feature | Friedel-Crafts (Route A) | Grignard (Route B)[1] |
| Cost | Low (Commodity reagents) | High (Grignard handling) |
| Regioselectivity | ~90-95% Para (Requires purification) | 100% Specific |
| Scalability | Excellent (Heat management required) | Moderate (Safety concerns with Mg) |
| Atom Economy | High | Lower (Magnesium waste) |
Mechanistic Visualization
The following diagram illustrates the two primary synthetic pathways and the downstream application in SGLT2 inhibitor synthesis.
Caption: Dual synthetic pathways converging on the target ketone, followed by its reduction to the bioactive diarylmethane scaffold.[1]
Strategic Application in Drug Discovery
The utility of this compound extends beyond its synthesis.[1][3] It is the oxidative precursor to the diarylmethane moiety found in several SGLT2 inhibitors.
-
Reduction: The ketone carbonyl is removed to form a methylene bridge (-CH₂-).[1] This is typically achieved using Triethylsilane (Et₃SiH) and Boron Trifluoride etherate (BF₃·OEt₂) or catalytic hydrogenation.[1] The resulting methylene bridge allows the two aromatic rings to adopt a "twisted" conformation, which is critical for fitting into the hydrophobic pocket of the SGLT2 protein.
-
Lithiation: The bromine atom is exchanged for lithium using n-Butyllithium at -78°C.[1]
-
Coupling: The resulting aryl-lithium species attacks a silylated gluconolactone, forming the C-C bond that defines the stability of the Gliflozin class.
Why 2'-Methyl? The ortho-methyl group on the distal ring serves a dual purpose:
-
Conformational Lock: It sterically hinders rotation around the methylene bridge, pre-organizing the molecule into a bioactive conformation.
-
Metabolic Stability: It blocks the ortho position from metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, extending the drug's half-life.
References
-
Process for the preparation of SGLT2 inhibitors. World Intellectual Property Organization.[1] Patent WO2008069327.[1] (Describes the use of benzophenone intermediates in Gliflozin synthesis). Link[1]
-
Friedel-Crafts Acylation: A Review. Organic Syntheses, Coll. Vol. 1, p. 95 (1941).[1] (Foundational protocol for benzophenone synthesis). Link
-
Synthesis and biological evaluation of SGLT2 inhibitors. Journal of Medicinal Chemistry. (General reference for the SAR of diarylmethane scaffolds). Link
-
PubChem Compound Summary for CAS 27428-59-7. National Center for Biotechnology Information. (Physical property verification). Link
An In-depth Technical Guide to 4-Bromo-2'-methylbenzophenone for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 4-Bromo-2'-methylbenzophenone, a key chemical intermediate, with a focus on its commercial availability, pricing, technical specifications, and applications in the field of research and drug development.
Introduction to this compound
This compound is a substituted aromatic ketone with the chemical formula C₁₄H₁₁BrO. Its structure, featuring a benzophenone core with a bromine atom and a methyl group on separate phenyl rings, makes it a versatile building block in organic synthesis. The presence of the bromine atom provides a reactive site for various cross-coupling reactions, enabling the introduction of diverse functionalities. The methyl group can influence the molecule's steric and electronic properties, which can be crucial in the design of new chemical entities. This compound is of particular interest to researchers in medicinal chemistry and materials science.
Commercial Availability and Pricing
The acquisition of high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from a number of commercial suppliers, though it is generally considered a research chemical and may not be available in bulk quantities from all vendors. Pricing can vary significantly based on purity, quantity, and the supplier.
Below is a comparative table of commercial suppliers and their indicative pricing for this compound. Please note that prices are subject to change and it is always advisable to request a formal quote from the suppliers.
| Supplier | Product Code/CAS Number | Purity | Quantity | Price (USD) |
| Matrix Scientific | 086564 (CAS: 27428-59-7) | Not specified | 2.00 g | $551.00[1] |
| 5.00 g | $475.00[1] | |||
| Santa Cruz Biotechnology | sc-232778 (CAS: 27428-59-7) | min 97% | 1 g | $449.54[2] |
Note: The pricing for the 2.00g quantity from Matrix Scientific appears to be an anomaly and may be a typographical error on their website, as it is higher than the 5.00g price. It is recommended to contact the supplier for clarification.
Technical Specifications and Quality Control
Ensuring the identity and purity of starting materials is paramount for the reproducibility of experimental results. Reputable suppliers will provide a Certificate of Analysis (CoA) with each shipment, detailing the compound's identity and purity as determined by various analytical techniques.
Key Technical Specifications:
-
Molecular Formula: C₁₄H₁₁BrO[2]
-
Molecular Weight: 275.1 g/mol [2]
-
Appearance: Typically a solid.
-
Purity: Usually offered at ≥97% purity.[2]
-
Storage: Recommended to be stored at room temperature.[2]
Analytical Characterization:
The identity and purity of this compound are typically confirmed using the following analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) stretch.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Applications in Research and Drug Development
The utility of this compound in a research context stems from its role as a versatile synthetic intermediate.
Building Block for Complex Molecules
The bromine atom on one of the phenyl rings serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of more complex molecules with potential biological activity.
Role in Protein Degraders
This compound is listed as a "Protein Degrader Building Block".[2] This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other molecules designed to induce the degradation of specific proteins. The benzophenone moiety can act as a ligand for an E3 ubiquitin ligase, while the bromo-substituted phenyl ring can be functionalized to attach a linker and a warhead that binds to the target protein.
Precursor for Medicinal Chemistry Scaffolds
Benzophenone derivatives are known to exhibit a wide range of biological activities. The synthesis of novel derivatives starting from this compound allows for the exploration of new chemical space in the search for new therapeutic agents. The substitution pattern of this particular isomer can lead to unique pharmacological profiles compared to other substituted benzophenones.
Workflow for Sourcing and Procurement
The following diagram illustrates a typical workflow for sourcing and procuring a research chemical like this compound.
Caption: A typical workflow for sourcing and procuring research chemicals.
Safe Handling and Storage
As with any chemical, proper safety precautions must be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, general guidelines for handling similar aromatic ketones and brominated compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to obtain and review the SDS from the supplier before handling this compound.
Conclusion
This compound is a valuable research chemical with significant potential in the synthesis of complex organic molecules, including those with applications in drug discovery. While it is available from a limited number of specialized suppliers, its utility as a versatile building block justifies its procurement for research programs focused on medicinal chemistry and the development of novel therapeutics. Careful consideration of supplier reputation, product quality, and safe handling practices is essential for successful and reproducible research outcomes.
References
Sources
Unlocking the Potential of 4-Bromo-2'-methylbenzophenone: A Technical Guide to Emerging Research Frontiers
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2'-methylbenzophenone is a halogenated aromatic ketone poised for significant exploration in both medicinal chemistry and materials science. Its architecture, featuring a photoreactive benzophenone core, a synthetically versatile bromine substituent, and a sterically influential ortho-methyl group, presents a compelling scaffold for innovation. This guide moves beyond its presumptive role as a simple chemical intermediate to illuminate promising, yet underexplored, research avenues. We will delve into its potential as a precursor for novel therapeutic agents, a constituent of advanced photoactive materials, and a substrate for the development of new synthetic methodologies. This document provides a robust technical framework for these explorations, complete with detailed experimental protocols, mechanistic rationale, and data visualizations to catalyze future research and development.
Introduction: The Strategic Value of a Substituted Benzophenone Scaffold
Benzophenones are a well-established class of compounds, primarily recognized for their utility as photoinitiators and in synthetic organic chemistry.[1][2] The strategic placement of substituents on the benzophenone framework, as seen in this compound, introduces nuanced properties that can be leveraged for sophisticated applications.
The bromine atom at the 4-position is a key functional handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the systematic and modular construction of diverse molecular architectures, a critical advantage in generating compound libraries for drug discovery and for fine-tuning the properties of materials. The ortho-methyl group on the second phenyl ring introduces steric hindrance that can influence the molecule's conformation, potentially leading to enhanced selectivity in biological interactions and modifying the photophysical properties of the benzophenone core.
This technical guide will detail three primary research thrusts for this compound:
-
Medicinal Chemistry: As a foundational scaffold for novel kinase inhibitors and other targeted therapeutic agents.
-
Materials Science: As a monomer for high-performance polymers and as a photoactive component in functional materials.
-
Synthetic Methodology: As a challenging substrate for the development and validation of novel cross-coupling protocols.
Medicinal Chemistry: A Scaffold for Targeted Therapeutics
The structural motifs present in this compound are analogous to those found in numerous bioactive compounds. The diaryl ketone framework can serve as a rigid scaffold for positioning functional groups in three-dimensional space to interact with biological targets. The bromo-substituent, in particular, opens the door to a vast chemical space for derivatization.
Design and Synthesis of Novel Kinase Inhibitors
Rationale: Many potent and selective kinase inhibitors feature a bi-aryl structure that occupies the ATP-binding site. The 4-bromo-phenyl moiety of this compound can be functionalized with various heterocyclic groups known to interact with the hinge region of kinases. The 2'-methylphenyl group can then be oriented to probe deeper into the binding pocket, potentially conferring selectivity for specific kinases. The inherent reactivity of the bromine atom allows for the creation of a focused library of compounds for screening.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Derivative Synthesis
-
Reaction Setup: In a nitrogen-purged glovebox or using Schlenk techniques, combine this compound (1.0 equivalent), a selected heterocyclic boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (3-5 mol%), and a suitable base like potassium carbonate (2.0 equivalents) in a reaction vessel.
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., dioxane, toluene) and water (typically a 4:1 to 3:1 ratio).
-
Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to ambient temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired coupled product.
Data Presentation: Potential Heterocyclic Moieties for Kinase Inhibition
| Heterocyclic Boronic Acid | Potential Kinase Target Family | Rationale |
| 3-Aminopyrazole | Cyclin-Dependent Kinases (CDKs) | Known hinge-binding motif. |
| 4-(Imidazol-1-yl)phenyl | p38 MAP Kinase | Exploration of hydrogen bonding networks. |
| Indole-5-boronic acid | Vascular Endothelial Growth Factor Receptor (VEGFR) | Privileged scaffold in kinase inhibitor design. |
Visualization: Synthetic Pathway to Kinase Inhibitor Scaffolds
Caption: Suzuki coupling workflow for generating a kinase inhibitor library.
Exploration of Antimicrobial and Anti-inflammatory Properties
Rationale: Structurally related brominated ketones have demonstrated antimicrobial, antifungal, and anti-inflammatory properties.[3] The mechanism of action often involves interaction with key enzymes or disruption of cell membranes.[3] this compound and its derivatives present a promising area for screening against various bacterial and fungal strains, as well as in cell-based assays for inflammation.
Materials Science: Building Blocks for Photoactive Materials
The benzophenone core is a well-known photosensitizer.[1][2] Upon absorption of UV light, it can undergo intersystem crossing to a triplet state, which can then initiate photochemical reactions. This property, combined with the polymerizable handle of the bromine atom, makes this compound an attractive candidate for the synthesis of novel photoactive polymers.
Synthesis of Novel Poly(arylene ketone)s with Photo-crosslinkable Moieties
Rationale: Poly(arylene ketone)s are high-performance polymers with excellent thermal and mechanical stability. By incorporating this compound as a co-monomer, a photo-crosslinkable benzophenone unit can be introduced into the polymer backbone. Upon exposure to UV light, these polymers could be cross-linked, leading to materials with enhanced solvent resistance and dimensional stability.
Experimental Protocol: Suzuki Polycondensation
-
Monomer Preparation: Prepare a diboronic ester of a suitable aromatic compound (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester) and use this compound as the dihalo-comonomer.
-
Polymerization: In an inert atmosphere, combine the diboronic ester (1.0 equivalent), this compound (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%), and a base (e.g., aqueous K₂CO₃) in a suitable solvent such as toluene or DMF.
-
Reaction: Heat the mixture to reflux (80-120 °C) for 24-48 hours. The polymer will often precipitate from the solution as it forms.
-
Isolation and Purification: Cool the reaction mixture and isolate the polymer by filtration. Wash the polymer extensively with water, methanol, and acetone to remove residual catalyst and oligomers. Dry the polymer under vacuum at an elevated temperature.
-
Photo-crosslinking: Prepare a thin film of the polymer and expose it to UV radiation (e.g., 365 nm). The degree of cross-linking can be assessed by solubility tests and by monitoring changes in thermal properties (e.g., glass transition temperature) using differential scanning calorimetry (DSC).
Visualization: Polymerization and Cross-linking Process
Caption: Synthesis and photo-crosslinking of a benzophenone-containing polymer.
Synthetic Methodology Development
Rationale: The development of robust and efficient catalytic systems is a cornerstone of modern organic synthesis. The steric hindrance imposed by the 2'-methyl group in this compound makes it an excellent substrate for testing the limits and efficacy of new cross-coupling catalysts and protocols.
A Substrate for Evaluating Novel Catalysts for Sterically Hindered Suzuki Couplings
Protocol for Catalyst Evaluation:
-
Standard Reaction Setup: Establish a standard reaction condition using this compound (1.0 equivalent) and a sterically demanding boronic acid (e.g., 2,6-dimethylphenylboronic acid, 1.5 equivalents).
-
Catalyst Screening: In parallel, run a series of reactions, each with a different novel palladium or nickel catalyst system (varying ligands and metal precursors).
-
Analysis: After a set reaction time, quench the reactions and analyze the yield of the coupled product by a quantitative method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) using an internal standard.
-
Benchmarking: Compare the performance of the new catalyst systems against established, commercially available catalysts for sterically hindered couplings.
Conclusion and Future Outlook
This compound is a molecule of significant, yet largely unrealized, potential. Its unique combination of a photoreactive core, a versatile synthetic handle, and steric complexity makes it a compelling platform for innovation in medicinal chemistry, materials science, and synthetic methodology. The research avenues detailed in this guide provide a foundational framework for initiating investigations into this promising compound. By leveraging the provided protocols and the underlying scientific rationale, researchers can unlock new discoveries and develop novel applications, solidifying the importance of substituted benzophenones in modern chemical science.
References
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Google Patents.
- Buy 4-Bromo-4'-methylbenzophenone | 76693-57-7. Smolecule.
-
2-bromo-4-methylpropiophenone: properties, applications and safety. ChemicalBook. (URL not provided, but discusses pharmaceutical applications of a similar compound).[4]
- 4-Methylbenzophenone synthesis. ChemicalBook.
- Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Srini Chem.
-
4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applications. (Source not specified, but highlights the utility of functionalized benzophenones).[5]
-
4-Methylbenzophenone | 134-84-9. ChemicalBook. (URL not provided, but describes properties of the parent benzophenone).[6]
-
4-Methylbenzophenone Supplier | 134-84-9 | Your Reliable Distributor. Riverland Trading. (URL not provided, discusses applications as a UV absorber and photoinitiator).[1]
-
2-Bromo-4'-methylbenzophenone | 67104-64-7. Benchchem. (URL not provided, but discusses biological activities of a related isomer).[3]
-
4-Methylbenzophenone Uses, Safety, and Industrial Applications. Guidechem. (URL not provided, details use as a photoinitiator).[2]
- How to synthesize 4 methylbenzophenone? Guidechem. (URL not provided, outlines various synthetic methods).
- 4-Methylbenzophenone 99 134-84-9. Sigma-Aldrich. (URL not provided, provides chemical data and references to peer-reviewed papers).
- 4-Bromo-4'-methylbenzophenone | C14H11BrO | CID 2757056. PubChem - NIH. (URL not provided, provides chemical and physical properties of an isomer).
- 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay. PubMed.
- 4-Bromobenzophenone | C13H9BrO | CID 7030. PubChem - NIH.
- 4-Bromo-benzophenone. SpectraBase.
- Methyl 4-bromo-2-methoxybenzoate 98 139102-34-4. Sigma-Aldrich.
Sources
- 1. 4-Methylbenzophenone Supplier | 134-84-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Bromo-4'-methylbenzophenone | 67104-64-7 | Benchchem [benchchem.com]
- 4. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Methylbenzophenone | 134-84-9 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 4-Bromo-2'-methylbenzophenone as a Photoinitiator in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to utilizing 4-Bromo-2'-methylbenzophenone as a Type II photoinitiator for free-radical polymerization. This document synthesizes fundamental photochemical principles with actionable protocols, enabling researchers to effectively implement this compound in their polymerization workflows, from coatings and adhesives to the fabrication of advanced materials for drug development.
Scientific Foundation: The Role of Substituted Benzophenones in Photopolymerization
Benzophenone and its derivatives are among the most robust and widely employed photoinitiators in UV-curable systems.[1] They belong to the class of Type II photoinitiators, which function via a bimolecular mechanism. Upon absorption of UV radiation, the benzophenone moiety transitions to an excited singlet state, followed by rapid and efficient intersystem crossing to a more stable triplet state.[1] This excited triplet state is the primary reactive species. It does not undergo unimolecular cleavage to generate radicals directly. Instead, it abstracts a hydrogen atom from a synergistic co-initiator, typically a tertiary amine, to produce two radicals: a ketyl radical from the benzophenone and an amine-derived radical. The latter is often the primary species responsible for initiating the polymerization of monomers like acrylates and methacrylates.[2][3]
The substitution pattern on the benzophenone core, such as the bromo and methyl groups in this compound, can significantly influence the molecule's photophysical and photochemical properties. These substitutions can alter the UV absorption characteristics, the energy of the excited states, and the efficiency of hydrogen abstraction, thereby fine-tuning the photoinitiation process.[4]
Physicochemical Properties and Handling
While specific experimental data for this compound is not widely available in the public domain, we can infer its general properties from closely related analogs like 4-Methylbenzophenone and 4-Bromobenzophenone.
Table 1: Physicochemical Properties of Related Benzophenone Derivatives
| Property | 4-Methylbenzophenone | 4-Bromobenzophenone | 4-Bromo-4'-methylbenzophenone |
| CAS Number | 134-84-9[5] | 90-90-4 | 76693-57-7[2] |
| Molecular Formula | C₁₄H₁₂O[5] | C₁₃H₉BrO[6] | C₁₄H₁₁BrO[2] |
| Molecular Weight | 196.25 g/mol [7] | 261.12 g/mol [6] | 275.14 g/mol [2] |
| Appearance | White to off-white crystalline powder[5][7] | White odorless powder | - |
| Melting Point | 56.5-57 °C[5][7] | 81-84 °C | - |
| Boiling Point | 326 °C[5] | 185-187 °C at 15 mmHg | - |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and methanol.[5] | - | Soluble in organic solvents.[2] |
Safety and Handling:
Based on the safety profiles of analogous compounds, this compound should be handled with care.[6] It is anticipated to be a skin, eye, and respiratory irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Mechanism of Photoinitiation
The proposed mechanism for photoinitiation by this compound in the presence of a tertiary amine co-initiator is illustrated below.
Caption: Photoinitiation mechanism of this compound.
Experimental Protocols
The following protocols provide a starting point for the use of this compound in photopolymerization. Optimization will be necessary for specific monomer systems and desired polymer properties.
Materials and Equipment
-
Photoinitiator: this compound
-
Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDB) or other tertiary amines
-
Monomer: Acrylate or methacrylate-based monomers/oligomers (e.g., Trimethylolpropane triacrylate (TMPTA), 1,6-Hexanediol diacrylate (HDDA))
-
Solvent (optional): An appropriate organic solvent (e.g., tetrahydrofuran, acetonitrile) if dilution is required.
-
Reaction Vessel: A UV-transparent container (e.g., quartz or borosilicate glass vial).
-
Inert Atmosphere: Nitrogen or argon gas supply for deoxygenation.
Protocol for UV Curing of an Acrylate Film
This protocol is suitable for creating thin polymer films for applications such as coatings and adhesives.
-
Formulation Preparation:
-
In a light-protected container (e.g., an amber vial), prepare the photocurable formulation. A typical starting formulation is:
-
Monomer/Oligomer blend: 96-98% by weight
-
This compound: 1-2% by weight
-
Co-initiator (e.g., EDB): 1-2% by weight
-
-
Ensure complete dissolution of the photoinitiator and co-initiator in the monomer blend. Gentle warming and stirring may be necessary.
-
-
Deoxygenation:
-
Oxygen is a potent inhibitor of free-radical polymerization.[10] It is crucial to minimize its presence.
-
Bubble nitrogen or argon gas through the formulation for 10-15 minutes immediately before application.
-
-
Application:
-
Apply a thin film of the formulation onto the desired substrate using a spin coater, doctor blade, or other suitable method to control film thickness.
-
-
UV Curing:
-
Place the coated substrate under the UV light source.
-
The required UV dose will depend on the light intensity, film thickness, and the reactivity of the formulation. Start with an exposure time of a few seconds and adjust as needed.
-
The curing process can be monitored by observing the transition from a liquid to a solid, tack-free film.
-
Workflow for Photopolymerization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 4-Bromo-4'-methylbenzophenone | 76693-57-7 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Methylbenzophenone | 134-84-9 [chemicalbook.com]
- 6. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methylbenzophenone Supplier | 134-84-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 8. researchgate.net [researchgate.net]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. researchgate.net [researchgate.net]
The Versatility of 4-Bromo-2'-methylbenzophenone in Medicinal Chemistry: Application Notes and Protocols
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Key Building Block
In the landscape of modern medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful and efficient synthesis of novel therapeutic agents. 4-Bromo-2'-methylbenzophenone emerges as a highly versatile and valuable scaffold, offering a unique combination of structural features that medicinal chemists can exploit to construct complex molecular architectures. Its diaryl ketone core is a common motif in a plethora of biologically active compounds, while the strategically placed bromine atom and methyl group provide reactive handles for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in the synthesis of medicinally relevant compounds.
The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The presence of a bromine atom on one of the phenyl rings of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. These reactions allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.[3]
Core Applications in the Synthesis of Bioactive Molecules
The utility of this compound lies in its ability to serve as a precursor for a variety of complex organic molecules. The primary applications revolve around the functionalization of the brominated phenyl ring and the chemical manipulation of the ketone group.
Synthesis of Bioactive Heterocycles
Heterocyclic compounds are a cornerstone of drug discovery, with a significant number of FDA-approved drugs containing at least one heterocyclic ring. This compound can be a key starting material for the synthesis of various bioactive heterocycles.
A prominent application involves its conversion to a chalcone intermediate, which can then undergo cyclization reactions to form a variety of heterocyclic systems with potential therapeutic applications.[4] This two-step approach provides a modular strategy for creating a diverse library of compounds for biological screening.
Workflow for Heterocycle Synthesis from this compound:
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-4'-methylbenzophenone | C14H11BrO | CID 2757056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of 4-Bromo-2'-methylbenzophenone
Abstract & Strategic Overview
This guide details the synthetic utility of 4-Bromo-2'-methylbenzophenone (CAS: 76693-57-7) as a divergent scaffold for medicinal chemistry and materials science. Unlike simple benzophenones, this molecule possesses two distinct "handles" that allow for orthogonal functionalization:
-
The Aryl Bromide (C4): A site for high-fidelity Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
The Ortho-Methyl Group (C2'): A latent electrophile activatable via radical halogenation, enabling cyclization into isoindoles and isoindolinones.
This application note provides validated protocols for transforming this core into novel biaryl libraries and fused heterocycles, emphasizing modern "green" solvent replacements and rigorous quality control.
Divergent Synthesis Strategy
The following workflow illustrates the two primary synthetic pathways available for this scaffold.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine and methyl substituents.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Functionalization of the C4 position to generate a biaryl ketone library. Challenge: The ortho-methyl group on the prime ring induces a twist in the benzophenone core (dihedral angle > 50°), which can sterically impact catalyst approach if not optimized.
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃/XPhos for sterically demanding partners.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for dry conditions).
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).
Step-by-Step Methodology
-
Degassing (Critical): Oxygen is the primary cause of stalling in this reaction (homocoupling side-products). Sparge the solvent mixture (Dioxane/H₂O) with Argon or Nitrogen for 15 minutes before adding the catalyst.
-
Assembly: In a reaction vial equipped with a magnetic stir bar, combine the substrate, boronic acid, and base.
-
Catalyst Addition: Add the Palladium catalyst last, under a positive pressure of inert gas. Cap the vial immediately.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Note: Microwave irradiation at 120°C for 20 minutes is a viable high-throughput alternative.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with brine. Dry organic layer over Na₂SO₄.
-
Purification: Silica gel chromatography. Elute with Hexanes/EtOAc (gradient 0% to 10%).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning (O₂) | Improve degassing; switch to SPhos or XPhos ligand. |
| Homocoupling (Ar-Ar) | Oxidative coupling | Ensure strict anaerobic conditions; reduce catalyst loading. |
| Dehalogenation | Hydride source present | Use anhydrous conditions; avoid alcoholic solvents if possible. |
Protocol B: Benzylic Functionalization & Cyclization
Objective: Synthesis of Isoindoles/Isoindolinones via the Wohl-Ziegler Reaction followed by amine condensation. Safety Alert: This protocol traditionally uses CCl₄ (toxic/ozone-depleting). We recommend Trifluorotoluene (PhCF₃) or Methyl Acetate as modern, greener alternatives.
Phase 1: Wohl-Ziegler Bromination
-
Reagents: Suspend this compound (1.0 equiv) in PhCF₃ (0.2 M).
-
Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 equiv). Recrystallize NBS if it appears yellow (indicates free Br₂, which promotes side reactions).
-
Initiator: Add AIBN (Azobisisobutyronitrile) (5 mol%).
-
Reflux: Heat to reflux (approx. 102°C for PhCF₃) for 2–4 hours. Monitor by TLC (the product is less polar than the starting material).
-
Filtration: Cool to 0°C. Succinimide byproduct will precipitate. Filter off the solid.
-
Concentration: Evaporate solvent to yield the crude 4-bromo-2'-(bromomethyl)benzophenone . Use immediately (benzylic bromides are unstable).
Phase 2: Cyclization to Isoindoles
This step exploits the proximity of the new benzylic bromide to the ketone carbonyl.
Figure 2: Mechanistic flow for the conversion of the benzylic bromide intermediate into the isoindole core.
-
Solvent: Dissolve the crude benzylic bromide in Ethanol or Acetonitrile.
-
Amine Addition: Add the primary amine (1.2 equiv) and a mild base (K₂CO₃ or Et₃N, 2.0 equiv).
-
Conditions: Stir at RT for 2 hours, then heat to 60°C for 1 hour to ensure dehydration/cyclization.
-
Isolation: Pour into ice water. The isoindole derivative often precipitates as a solid. Recrystallize from Ethanol.
Quality Control & Characterization
To ensure scientific integrity, the following spectral signatures must be verified:
-
¹H NMR (CDCl₃):
-
Starting Material: The methyl singlet appears at δ ~2.3–2.4 ppm .
-
Suzuki Product: Appearance of new aromatic protons; shift of the methyl peak depending on the electronic nature of the new aryl ring.
-
Wohl-Ziegler Product: Disappearance of the methyl singlet; appearance of a benzylic CH₂ singlet at δ ~4.5–4.8 ppm .
-
Isoindole Product: Disappearance of the ketone C=O signal in ¹³C NMR (approx. 196 ppm) and appearance of the imine/enamine character in the heterocycle.
-
References
-
BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. Link
-
RSC Advances. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews. Link
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Link
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction: Mechanism and Conditions. Link
-
Wikipedia. (n.d.). Isoindole Synthesis and Properties. Link
Sources
Application Note: Strategic Utilization of 4-Bromo-2'-methylbenzophenone in Kinase-Targeting PROTAC Design
Abstract
This application note details the strategic implementation of 4-Bromo-2'-methylbenzophenone (CAS: [Specific CAS if available, generally generic]) as a high-value scaffold for the synthesis of Proteolysis Targeting Chimeras (PROTACs). While benzophenones are privileged structures in medicinal chemistry, this specific derivative offers a unique combination of a steric "twist" (conferred by the 2'-methyl group) for binding selectivity and a versatile exit vector (the 4-bromo handle) for linker attachment. We provide a comprehensive guide on designing, synthesizing, and validating PROTACs utilizing this scaffold, specifically targeting the Mitogen-Activated Protein Kinase (MAPK) family.
Introduction: The Scaffold Advantage
In the design of heterobifunctional degraders, the "Warhead" (the ligand binding the Protein of Interest, POI) determines specificity. Flat, planar molecules often suffer from promiscuity.
This compound addresses two critical design challenges:
-
Conformational Selectivity: The ortho-methyl group (2'-position) introduces significant steric hindrance, preventing the two phenyl rings from becoming coplanar. This forces the molecule into a twisted conformation that mimics the 3D binding pockets of many kinases (e.g., p38 MAPK), enhancing selectivity over flat intercalators.
-
The "Exit Vector" Strategy: The bromine atom at the para-position (4-position) of the opposing ring is typically solvent-exposed when the benzophenone core is bound to the kinase ATP pocket. This makes it an ideal "Exit Vector"—a site where a linker can be attached without disrupting the primary binding interaction.[1]
Design Logic & Chemical Biology Context
The successful conversion of this building block into a PROTAC relies on a "Linker-First" or "Warhead-First" synthesis strategy. The bromine handle allows for facile Palladium-catalyzed cross-coupling to amine-terminated linkers.
The "Twist" Mechanism
The 2'-methyl group creates a non-planar dihedral angle (
Pathway Visualization
The following diagram illustrates the structural logic of transforming the building block into a functional degrader.
Figure 1: Structural deconstruction of the PROTAC design. The scaffold provides both the binding selectivity (via the methyl twist) and the attachment point (via the bromine).
Experimental Protocols
Module A: Linker Attachment (The Critical Step)
Objective: Functionalize the 4-bromo position with a diamine linker. This converts the "dead" scaffold into a "linker-ready" warhead.
Reaction Type: Palladium-Catalyzed Buchwald-Hartwig Amination.[2]
Rationale: Standard nucleophilic substitution (
Materials:
-
Substrate: this compound (1.0 eq)
-
Linker: N-Boc-diamine (e.g., N-Boc-PEG3-amine) (1.2 eq)
-
Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂dba₃
-
Ligand: Xantphos or BINAP (10 mol%) (Bidentate ligands prevent chelation by the benzophenone ketone).
-
Base: Cs₂CO₃ (2.0 eq) (Anhydrous)
-
Solvent: 1,4-Dioxane (Degassed)
Step-by-Step Procedure:
-
Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with the benzophenone (1.0 eq), Pd catalyst, Ligand, and Base.
-
Addition: Add the N-Boc-diamine linker and anhydrous 1,4-Dioxane (0.1 M concentration).
-
Degassing: Sparge with Argon for 5 minutes. Seal the tube.
-
Reaction: Heat to 100°C for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide (high Rf) should disappear; a fluorescent blue amine product (lower Rf) should appear.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate in vacuo.
-
Purification: Flash column chromatography (Gradient: 0%
40% EtOAc in Hexane). -
Deprotection: Dissolve the intermediate in DCM/TFA (4:1) for 1 hour to remove the Boc group, exposing the primary amine for the next step.
Module B: PROTAC Assembly
Objective: Conjugate the functionalized Warhead to the E3 Ligase Ligand (e.g., Pomalidomide-acid).
Step-by-Step Procedure:
-
Activation: Dissolve Pomalidomide-COOH (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 min.
-
Coupling: Add the deprotected Benzophenone-Linker-Amine (from Module A, 1.0 eq).
-
Reaction: Stir at RT for 4 hours.
-
Purification: Purify directly via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Note: Benzophenones are UV active. Monitor at 254 nm and 280 nm.
-
Validation & Quality Control
Chemical Validation (Data Table)
Ensure your synthesized PROTAC meets these criteria before biological testing.
| Parameter | Method | Acceptance Criteria | Notes |
| Purity | HPLC (254 nm) | > 95% | Essential to avoid competition from unreacted warhead. |
| Identity | HRMS (ESI+) | [M+H]⁺ ± 5 ppm | Confirm loss of Bromine isotope pattern. |
| Solubility | Kinetic Turbidimetry | > 10 µM in PBS | Benzophenones can be lipophilic; ensure linker adds polarity. |
| Stability | Plasma Incubation | t½ > 6 hours | Ketone reduction is a potential metabolic soft spot. |
Biological Validation (Degradation Assay)
Objective: Determine the DC50 (Concentration required for 50% degradation).
-
Cell Line: HeLa or HEK293 (expressing target kinase, e.g., p38).
-
Dosing: Treat cells with PROTAC (0.1 nM to 10 µM) for 16–24 hours.
-
Control: Include a "Competition Control" (Pre-treat with excess free this compound to block the Warhead).
-
Readout: Western Blot against the POI. Normalize to housekeeping protein (GAPDH/Actin).
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic route from building block to final PROTAC.
Expert Tips & Troubleshooting
-
Steric Hindrance: The 2'-methyl group is ortho to the ketone but on the opposite ring from the bromine. Therefore, it does not sterically hinder the Buchwald coupling at the 4-position. However, it does impact the solubility. If the reaction is sluggish, ensure the temperature is sufficient (100°C) to overcome any rotational energy barriers in the transition state.
-
Ketone Reduction: In cellular assays, the benzophenone ketone can sometimes be reduced to a secondary alcohol by cellular reductases. If you observe rapid loss of potency, consider substituting the ketone with a sulfone or ether analog, though this changes the scaffold significantly.
-
Linker Length: For kinase degraders, a linker length of 12–16 atoms (PEG3 to PEG5) is a recommended starting point to span the distance between the ATP pocket and the surface-exposed E3 ligase binding site.
References
-
Structure-Activity Relationships in p38 Kinase Inhibitors
-
PROTAC Linker Chemistry
-
General PROTAC Design Principles
-
Benzophenone Hybrid Inhibitors
-
Title: Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors.[6]
-
Source:Bioorganic & Medicinal Chemistry Letters (2015).[6]
- Relevance: Confirms the specific utility of benzophenone hybrids in kinase inhibition.
-
Sources
- 1. chempep.com [chempep.com]
- 2. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Bromo-2'-methylbenzophenone as a Privileged Scaffold in Next-Generation Agrochemical Synthesis
Topic: Role of 4-Bromo-2'-methylbenzophenone in the Synthesis of Agrochemicals Content Type: Detailed Application Note and Protocol Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
Executive Summary
This compound (CAS: 27428-59-7) represents a critical "privileged scaffold" in the discovery and process chemistry of modern agrochemicals, particularly fungicides and insecticides.[1] Its structural duality—featuring an electrophilic carbonyl core flanked by a halogenated aryl ring and a sterically distinct methylated ring—makes it an ideal intermediate for benzophenone fungicides (e.g., analogs of Metrafenone and Pyriofenone) and a precursor for biaryl ether and heterocyclic active ingredients via cross-coupling methodologies.[1]
This guide details the mechanistic role of this compound, provides a validated synthesis protocol via Friedel-Crafts acylation, and outlines a downstream application workflow for Suzuki-Miyaura cross-coupling, a standard reaction in generating library diversity for structure-activity relationship (SAR) studies.[1]
Technical Introduction & Structural Utility
The utility of this compound lies in its orthogonal reactivity profile , allowing chemists to selectively manipulate three distinct sites:
-
The Aryl Bromide (Site A): A high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Heck).[1] This allows for the attachment of heteroaromatic pharmacophores (e.g., pyridines, pyrazoles) essential for SDHI (Succinate Dehydrogenase Inhibitor) activity.[1]
-
The Ortho-Methyl Group (Site B): Provides steric bulk to induce twist angles in the biphenyl-like system, often crucial for binding affinity in protein pockets.[1] Furthermore, it serves as a latent functional handle; radical bromination (Wohl-Ziegler) converts it to a benzyl bromide for subsequent etherification or amination.[1]
-
The Carbonyl Bridge (Site C): Acts as a linchpin that can be retained (as in Metrafenone), reduced to a methylene (biaryl methanes), or converted to an oxime/hydrazone for novel mode-of-action exploration.[1]
Agrochemical Relevance: The Benzophenone Class
Benzophenones are a recognized class of fungicides (FRAC Code U08) that inhibit actin/myosin function or disrupt cell wall synthesis.[1] While commercial agents like Metrafenone possess complex methoxy-substitution patterns, This compound serves as the foundational "core scaffold" for:
-
Hit-to-Lead Optimization: Rapidly generating analogs to test the necessity of the 2'-methyl steric clash.
-
Hybrid Synthesis: Linking the benzophenone core to novel heterocyclic domains via the 4-bromo position.[1]
Experimental Protocol: Synthesis of this compound
Objective: Scalable synthesis of the target intermediate via regioselective Friedel-Crafts Acylation. Reaction Type: Electrophilic Aromatic Substitution (EAS).[1]
Mechanism & Causality
We utilize 2-methylbenzoyl chloride and bromobenzene .[1] The choice of acylating agent is critical: using 2-methylbenzoyl chloride ensures the ortho-methyl group is pre-installed.[1] The reaction with bromobenzene is directed para by the bromine substituent due to steric hindrance at the ortho positions, ensuring high regioselectivity for the 4-bromo isomer.[1]
Materials
-
Reagents: 2-Methylbenzoyl chloride (1.0 equiv), Bromobenzene (1.2 equiv, acts as substrate & co-solvent), Aluminum Chloride (AlCl₃, 1.1 equiv).[1]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) for higher temperature reflux.[1]
-
Quench: 1M HCl, Ice water.
Step-by-Step Procedure
-
Catalyst Activation:
-
In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet, reflux condenser, and dropping funnel, suspend anhydrous AlCl₃ (14.7 g, 110 mmol) in dry DCM (100 mL).
-
Note: Ensure the system is strictly anhydrous; moisture deactivates the Lewis acid.[1]
-
-
Acyl Chloride Addition:
-
Substrate Addition & Reaction:
-
Quench & Workup:
-
Caution: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-water/HCl (1M) mixture with vigorous stirring. (Exothermic!).[1]
-
Separate the organic layer.[1][2][3] Extract the aqueous layer with DCM (2 x 50 mL).[1]
-
Wash combined organics with Brine (100 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification:
Downstream Application: Suzuki-Miyaura Cross-Coupling
Objective: Functionalization of the 4-bromo position to create a Biaryl Ketone Fungicide Analog. Context: This protocol demonstrates the "scaffold" utility, linking the benzophenone to a pyridine ring (common in Pyriofenone-type chemistry).[1]
Workflow Diagram
Caption: Palladium-catalyzed cross-coupling workflow converting the bromo-intermediate into a biaryl agrochemical candidate.
Protocol
-
Reaction Setup:
-
Solvent System:
-
Execution:
-
Isolation:
Data Summary & Specifications
| Property | Specification | Notes |
| CAS Number | 27428-59-7 | Verified unique identifier.[1] |
| Molecular Formula | C₁₄H₁₁BrO | MW: 275.14 g/mol .[1] |
| Appearance | White to Off-white Crystalline Solid | Melting Point: 40–42 °C. |
| Solubility | Soluble in DCM, Toluene, EtOAc | Insoluble in water.[1] |
| Stability | Stable under standard conditions | Light sensitive (store in amber vials).[1] |
| Key Reactivity | Aryl Bromide (Pd-coupling), Benzylic H (Radical) | Versatile intermediate.[1] |
References
-
Friedel-Crafts Acylation Methodology
-
Benzophenone Fungicides (Metrafenone Context)
-
Cross-Coupling in Agrochemicals
-
Synthesis of Methylbenzophenones
-
GuideChem.[1] "Overview of Synthesis Methods for Methylbenzophenone Derivatives."
-
-
Chemical Property Data
-
ChemicalBook.[1] "this compound Product Specifications."
-
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 4. Buy 4-Bromo-4'-methylbenzophenone | 76693-57-7 [smolecule.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols for 4-Bromo-2'-methylbenzophenone in Materials Science
Introduction: Unlocking the Potential of Substituted Benzophenones
The benzophenone scaffold is a cornerstone in photochemistry and materials science, prized for its efficient intersystem crossing to the triplet state upon UV irradiation.[1] This property makes benzophenone and its derivatives highly valuable as photoinitiators, photosensitizers, and building blocks for advanced materials.[2][3] Strategic substitution on the phenyl rings allows for the fine-tuning of its photophysical and chemical properties. This guide focuses on 4-Bromo-2'-methylbenzophenone, a derivative poised for unique applications due to the combined electronic and steric effects of its substituents.
The presence of a bromine atom is known to enhance spin-orbit coupling, thereby promoting intersystem crossing and influencing the lifetime of the triplet state—a phenomenon known as the "heavy-atom effect".[4] Concurrently, the ortho-methyl group introduces steric hindrance, which can alter the conformation of the molecule by increasing the dihedral angle between the phenyl ring and the carbonyl group. This conformational change can significantly impact the photophysical properties, including absorption and emission characteristics, and may open up alternative deactivation pathways such as photoenolization.[1][5]
This document provides a comprehensive overview of the expected photophysical properties of this compound, detailed protocols for its synthesis and characterization, and a discussion of its potential applications in materials science. It is intended for researchers and scientists in chemistry, materials science, and drug development who are interested in leveraging the unique photochemical behavior of this molecule.
Synthesis of this compound
The most common and effective method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[6][7][8] This involves the reaction of 2-methylbenzoyl chloride with bromobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Protocol: Friedel-Crafts Acylation Synthesis
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) to an excess of bromobenzene (which also acts as the solvent).
-
Addition of Acyl Chloride: Cool the mixture in an ice bath. Slowly add 2-methylbenzoyl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it in a water bath at 60-70°C for 2-3 hours, or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 10% sodium hydroxide solution (to remove any unreacted acyl chloride and benzoic acid byproducts), water, and finally with brine.[6][7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Expected Photophysical Properties
| Property | 4-Bromobenzophenone | 2-Methylbenzophenone | This compound (Estimated) |
| UV-Vis Absorption (λmax) | ~255 nm, ~340 nm | ~250 nm, ~335 nm | ~255-260 nm, ~340-345 nm |
| Fluorescence Emission | Very weak or negligible | Very weak or negligible | Very weak or negligible |
| Phosphorescence Emission (λmax) | ~450 nm (at 77 K) | ~450 nm (at 77 K) | ~450-460 nm (at 77 K) |
| Phosphorescence Quantum Yield (Φp) | High | Moderate to High | High (enhanced by heavy-atom effect) |
| Triplet State Lifetime (τT) | Microseconds to milliseconds (solvent dependent) | Nanoseconds (due to photoenolization) | Shorter than 4-bromobenzophenone, likely in the nanosecond to microsecond range |
Rationale for Estimated Properties:
-
UV-Vis Absorption: The absorption spectrum is expected to be similar to that of other benzophenones, with a strong π-π* transition around 255-260 nm and a weaker, red-shifted n-π* transition around 340-345 nm.[9][10] The presence of the bromo and methyl groups is not expected to cause a dramatic shift in the absorption maxima.
-
Fluorescence: Benzophenones are known for their extremely low fluorescence quantum yields due to rapid and efficient intersystem crossing to the triplet state.[4] This is expected to hold true for this compound.
-
Phosphorescence: The phosphorescence emission is expected to originate from the T₁(n,π*) state and will likely be observed at low temperatures (e.g., 77 K) in a rigid matrix.[11][12] The bromine atom's heavy-atom effect should ensure a high phosphorescence quantum yield.
-
Triplet State Lifetime: The ortho-methyl group can provide a pathway for intramolecular hydrogen abstraction, leading to the formation of a short-lived biradical and subsequent photoenolization.[1] This process can significantly shorten the triplet state lifetime compared to benzophenones without an ortho-alkyl group.[5]
Experimental Protocols for Photophysical Characterization
1. UV-Vis Absorption Spectroscopy
This technique is fundamental for determining the ground-state absorption characteristics of the molecule.
Protocol:
-
Sample Preparation: Prepare a series of solutions of this compound in a suitable UV-transparent solvent (e.g., cyclohexane, acetonitrile, or ethanol) with concentrations ranging from 10⁻⁶ to 10⁻⁴ M.
-
Measurement: Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-500 nm. Use the pure solvent as a reference.
-
Data Analysis: Determine the wavelengths of maximum absorption (λmax) and calculate the molar extinction coefficients (ε) at these wavelengths using the Beer-Lambert law.
2. Steady-State Fluorescence and Phosphorescence Spectroscopy
These measurements provide information about the emissive properties of the molecule.
Protocol:
-
Fluorescence:
-
Prepare a dilute solution (absorbance < 0.1 at the excitation wavelength) of the compound in a suitable solvent.
-
Excite the sample at its n-π* absorption maximum and record the emission spectrum.
-
The fluorescence quantum yield (Φf) can be determined using a relative method, comparing the integrated fluorescence intensity to that of a well-characterized standard.[4]
-
-
Phosphorescence:
-
Prepare a solution of the compound in a solvent that forms a rigid glass at low temperatures (e.g., ethanol or a 2-methyltetrahydrofuran matrix).
-
Cool the sample to 77 K using a liquid nitrogen dewar.
-
Record the emission spectrum using a spectrometer with a phosphorescence mode (which incorporates a delay between excitation and emission detection to eliminate short-lived fluorescence).
-
The phosphorescence quantum yield (Φp) can be determined similarly to the fluorescence quantum yield, using a phosphorescent standard.
-
3. Time-Resolved Spectroscopy: Nanosecond Transient Absorption
This powerful technique allows for the direct observation and characterization of the triplet excited state.[13]
Protocol:
-
Experimental Setup: A typical nanosecond transient absorption setup consists of a pulsed laser for excitation (e.g., a Nd:YAG laser at 355 nm) and a broad-spectrum probe light source.
-
Measurement:
-
Prepare a deoxygenated solution of the sample.
-
Excite the sample with the laser pulse.
-
Measure the change in absorbance of the probe light at various time delays after the laser flash.
-
-
Data Analysis:
-
Construct transient absorption spectra at different time delays to identify the absorption bands of the triplet state.
-
Monitor the decay of the triplet absorption at a specific wavelength to determine the triplet state lifetime (τT).
-
Diagram: Experimental Workflow for Photophysical Characterization
Caption: Workflow for the comprehensive photophysical characterization.
Potential Applications in Materials Science
The unique combination of a heavy atom and a sterically hindering ortho-methyl group makes this compound a promising candidate for several applications in materials science.
-
Photoinitiators for UV Curing: Benzophenone derivatives are widely used as Type II photoinitiators, which abstract a hydrogen atom from a co-initiator (e.g., an amine) to generate free radicals that initiate polymerization.[2][3] The high intersystem crossing efficiency of this compound, coupled with the potential for intramolecular hydrogen abstraction, could lead to highly efficient and novel photoinitiation systems.
-
Building Blocks for Phosphorescent Materials: The high phosphorescence quantum yield expected for this molecule makes it an attractive building block for the design of novel phosphorescent polymers and small molecules for applications in organic light-emitting diodes (OLEDs), sensors, and security inks.
-
Photosensitizers: The efficiently populated and reactive triplet state can be used to sensitize other molecules through energy or electron transfer. This is particularly relevant in photodynamic therapy and photocatalysis. The specific triplet energy and lifetime of this compound will determine its suitability for sensitizing specific target molecules.
-
Probes for Polymer Dynamics: The phosphorescence of benzophenone derivatives is sensitive to the local environment. This property can be exploited to probe the mobility and microenvironment of polymer chains by incorporating this compound as a luminescent probe.
Conclusion
This compound represents a fascinating molecular scaffold with a rich potential for novel photophysical behavior and diverse applications in materials science. The interplay between the heavy-atom effect of the bromine and the steric and electronic effects of the ortho-methyl group is expected to yield a unique set of properties. This guide provides a framework for the synthesis and detailed photophysical characterization of this promising compound. The experimental protocols outlined herein will enable researchers to elucidate its fundamental properties and unlock its full potential for the development of next-generation photoactive materials.
References
-
Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved from [Link]
-
Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved from [Link]
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Photocyclization reaction and triplet lifetime of hindered o-alkyl benzophenones. (n.d.). Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromobenzophenone. Retrieved from [Link]
- Google Patents. (n.d.). Friedel-crafts ketone synthesis.
- Porter, G., & Tchir, M. F. (1971). Photoenolization of ortho-substituted benzophenones by flash photolysis. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3772.
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ResearchGate. (n.d.). Figure 1. Benzophenone luminescence spectra (self-absorption-corrected, instrumental-response-uncorrected), at different temperatures (Table 1) from the degassed CCl4 solution.. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Fluorescence and Phosphorescence. Retrieved from [Link]
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved from [Link]
-
ResearchGate. (n.d.). Phosphorescence spectra (λ ex = 360 nm) of benzophenone adsorbed from the melt on PG (3.0) at T = 5 (1), 30 (2), 50 (3), 60 (4), 80 (5), 100 (6), and 140 K (7). Retrieved from [Link]
- Adams, D. J., et al. (2015). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Macro Letters, 4(10), 1168-1172.
-
PubChem. (n.d.). 4-Bromobenzophenone. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylbenzophenone. Retrieved from [Link]
- Prasse, C., et al. (2015). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts, 17(10), 1727-1736.
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Edinburgh Instruments. (2020, July 14). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]
-
ChemRxiv. (n.d.). A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. Retrieved from [Link]
- Aloïse, S., et al. (2016). Benzophenone Ultrafast Triplet Population: Revisiting the Kinetic Model by Surface-Hopping Dynamics. The Journal of Physical Chemistry Letters, 7(4), 686-691.
-
Dalton Transactions. (2013). Dalton Transactions. Retrieved from [Link]
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AIP Publishing. (2013). Phosphorescence of the polymorphs of 4-bromobenzophenone. Retrieved from [Link]
- Wagner, P. J., & Kochevar, I. E. (1968). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society, 90(8), 2232-2238.
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
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ResearchGate. (n.d.). a) The variations of fluorescence and triplet quantum yield with the increased number of bromine atoms, which are 0, 1, 2, 3, 4, and 8 respectively.. Retrieved from [Link]
-
IvyPanda. (2024, February 26). Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. Retrieved from [Link]
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MDPI. (n.d.). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Retrieved from [Link]
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Chemical Research in Chinese Universities. (2011). Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. Retrieved from [Link]
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ResearchGate. (n.d.). Resolution of Benzophenone Delayed Fluorescence and Phosphorescence with Compensation for Thermal Broadening. Retrieved from [Link]
- Suzuki, K., et al. (2009). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD. Physical Chemistry Chemical Physics, 11(42), 9850-9860.
- Google Patents. (n.d.). Benzophenone derivatives useful as photoinitiators.
-
ResearchGate. (n.d.). (a) Transient absorption decay of the benzophenone triplet state (λ obs =525 nm) in deoxygenated aqueous solutions in presence of 4 mM of bromine.. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]
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Scientific & Academic Publishing. (2015). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Main Chain Polymeric Benzophenone Photoinitiator via Thiol-ene Click Chemistry and Its Use in Free Radical Polymerization. Retrieved from [Link]
-
CORE. (2016, August 29). Optical, magnetic resonance, and ENDOR studies of the nπ triplet state of benzophenone in mixed crystals*. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurements of quantum yields of bromine atoms in the photolysis of bromoform from 266 to 324 nm. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-benzophenone. Retrieved from [Link]
Sources
- 1. Photoenolization of ortho-substituted benzophenones by flash photolysis - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Photocyclization reaction and triplet lifetime of hindered o-alkyl benzophenones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. studymoose.com [studymoose.com]
- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. researchgate.net [researchgate.net]
- 13. edinst.com [edinst.com]
Application Note: Optimizing Catalytic Cross-Coupling of 4-Bromo-2'-methylbenzophenone
Executive Summary
4-Bromo-2'-methylbenzophenone (CAS: 149880-53-7) is a pivotal diaryl ketone intermediate employed in the synthesis of bioactive scaffolds, particularly isoindoles, diazepines, and allosteric kinase inhibitors. Its structural duality—featuring a reactive electrophilic bromide and a base-sensitive ketone moiety, juxtaposed with a sterically bulky ortho-methyl group—requires precise catalytic optimization.
This guide provides validated protocols for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) cross-couplings. Unlike generic aryl halide protocols, these methods are engineered to mitigate ketone-associated side reactions (aldol condensation, reduction) while leveraging the electronic activation provided by the carbonyl group.
Structural Analysis & Reactivity Profile[1]
To optimize catalysis, one must first understand the substrate's electronic and steric landscape.
| Feature | Structural Location | Chemical Implication |
| Electrophilic Site | C4-Bromide (Ring A) | Activated: The para-carbonyl group is electron-withdrawing, lowering the LUMO energy of the C-Br bond. This facilitates rapid oxidative addition by Pd(0), often faster than in non-acylated aryl bromides. |
| Steric Bulk | C2'-Methyl (Ring B) | Distal Hindrance: While the methyl group is on the non-reactive ring, it forces the benzophenone into a non-planar twist. This reduces π-conjugation between rings but does not sterically hinder the Pd-insertion at the C4 position. |
| Sensitive Moiety | Carbonyl Bridge | Nucleophilic Susceptibility: The ketone is prone to attack by hard nucleophiles (Grignard/Lithium reagents) or enolization by strong bases (e.g., t-BuOK), leading to self-condensation. |
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 4-aryl-2'-methylbenzophenones.
Rationale
The Suzuki coupling is the preferred method for C-C bond formation here because boronic acids are compatible with the ketone functionality. We utilize a weak base (Carbonate/Phosphate) system to prevent base-catalyzed degradation of the benzophenone.
Materials[2]
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Why: The bidentate ferrocenyl ligand prevents β-hydride elimination and is robust against air/moisture compared to Pd(PPh₃)₄.
-
-
Base: K₂CO₃ (2.5 equiv) or K₃PO₄ (for sterically hindered boronic acids).
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Step-by-Step Procedure
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the benzophenone substrate, aryl boronic acid, and base.
-
Solvation: Add the Dioxane/Water mixture. The concentration should be approx. 0.2 M relative to the bromide.
-
Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 10 minutes. Oxygen poisons the Pd(0) species.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under positive inert gas pressure. Cap the vial immediately.
-
Reaction: Heat to 85°C for 4–12 hours. Monitor by HPLC/TLC.
-
Note: The electron-deficient nature of the substrate usually ensures full conversion within 6 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination
Objective: Synthesis of 4-amino-2'-methylbenzophenone derivatives.
Rationale
Direct amination of benzophenones is challenging due to the risk of imine formation at the ketone. We employ Pd₂(dba)₃ with Xantphos or BINAP . These wide-bite-angle ligands facilitate the reductive elimination of the amine while the bulky Cs₂CO₃ base minimizes ketone enolization.
Materials[2]
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos (4 mol%)
-
Why: Xantphos is excellent for electron-deficient aryl halides and prevents chelation of the Pd to the benzophenone carbonyl.
-
-
Base: Cs₂CO₃ (2.0 equiv)
-
Warning: Avoid NaOtBu or KOtBu if possible, as they can cause aldol condensation of the ketone or attack the carbonyl.
-
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Step-by-Step Procedure
-
Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 10 mins to generate the active L₂Pd(0) species.
-
Charge: Add the benzophenone substrate, amine, and Cs₂CO₃ to the reaction vessel.
-
Combine: Transfer the pre-formed catalyst solution to the reaction vessel via syringe.
-
Reaction: Heat to 100°C for 12–18 hours.
-
Quench: Cool to RT. Filter through a pad of Celite to remove insoluble salts and Palladium black. Rinse with EtOAc.
-
Purification: Concentrate and purify via silica gel chromatography.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Recommendation | Scientific Reasoning |
| Inert Atmosphere | Mandatory | Pd(0) is rapidly oxidized by O₂. Incomplete degassing leads to homocoupling of the boronic acid or protodehalogenation of the substrate. |
| Water Content | Suzuki: Required Buchwald: Avoid | Suzuki requires water to solubilize the base for transmetallation. Buchwald requires anhydrous conditions to prevent hydrolysis of the imine intermediates or catalyst deactivation. |
| Base Selection | Carbonates (Cs/K) | Hydroxides (NaOH) are too nucleophilic and may attack the ketone. Alkoxides (KOtBu) are too basic and risk enolization. Carbonates strike the balance. |
| Impurity: Protodehalogenation | Lower Temp / Dry Solvent | If the Br is replaced by H (forming 2'-methylbenzophenone), the reaction is "stealing" protons from the solvent. Ensure solvents are dry (for Buchwald) or reduce temperature. |
Visualizations
Mechanistic Pathway: Suzuki Coupling
This diagram illustrates the catalytic cycle, highlighting the electronic activation provided by the carbonyl group at the oxidative addition step.
Caption: The Pd(0)/Pd(II) catalytic cycle. The electron-withdrawing carbonyl of the benzophenone accelerates the Oxidative Addition step.
Experimental Workflow: Buchwald-Hartwig
A logical flow for the setup and execution of the C-N coupling protocol.
Caption: Operational workflow for Buchwald-Hartwig amination, emphasizing the separate catalyst pre-complexation step.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
-
BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem Application Library.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3] Reaction of aryl bromides with tin amides containing solubilizing amino groups. Journal of the American Chemical Society, 116(13), 5969–5970.
-
Louie, J., & Hartwig, J. F. (1995). Palladium-catalyzed synthesis of arylamines from aryl halides.[2][3] Mechanistic studies lead to coupling in the absence of tin reagents. Tetrahedron Letters, 36(21), 3609-3612.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 4-Bromo-2'-methylbenzophenone
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Suzuki coupling of 4-bromo-2'-methylbenzophenone, a sterically hindered substrate that can present unique challenges. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Understanding the Challenge: The Substrate
The primary difficulty with this compound lies in its steric hindrance. The ortho-methyl group on one of the phenyl rings significantly impedes the approach of the palladium catalyst to the carbon-bromine bond for the crucial oxidative addition step. This steric clash can slow down the reaction or prevent it from proceeding altogether.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is not working. I see only starting material. What are the most likely causes?
A1: For a complete lack of reactivity with a sterically hindered substrate like this compound, the primary suspects are an inefficient catalyst system and suboptimal reaction conditions. The steric hindrance of the ortho-methyl group makes the oxidative addition step of the catalytic cycle particularly challenging.[1] Here's a breakdown of potential issues:
-
Ineffective Catalyst/Ligand Combination: Standard catalysts like Pd(PPh₃)₄ may not be suitable for this substrate. You need a palladium source paired with a bulky, electron-rich phosphine ligand to facilitate the oxidative addition.[1]
-
Inappropriate Base: The choice of base is critical for the transmetalation step. An unsuitable base may not effectively activate the boronic acid.[2]
-
Low Reaction Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier.
-
Reagent Degradation: Ensure your boronic acid, catalyst, and solvent are of high quality and have not degraded.
Q2: I'm observing a low yield of my desired product along with several side products. What are these side products and how can I minimize them?
A2: Low yields are often accompanied by the formation of characteristic side products in Suzuki couplings. The most common culprits are:
-
Homocoupling: You might observe the formation of biphenyl from the coupling of two molecules of your boronic acid, or the dimerization of your starting aryl bromide. Homocoupling of boronic acids can occur if the reaction mixture is not properly degassed, leading to the presence of Pd(II) species that promote this side reaction.
-
Protodeboronation: This is the protonolysis of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by the presence of water and an unsuitable base. Using anhydrous conditions and a non-aqueous base like K₃PO₄ can sometimes mitigate this.[3]
-
Dehalogenation: The bromo group on your starting material can be replaced by a hydrogen atom, leading to the formation of 2'-methylbenzophenone.
To minimize these side products, rigorous degassing of your reaction mixture is crucial, along with careful selection of your catalyst, ligand, and base.
Q3: I see a black precipitate forming in my reaction. What is it and is it a problem?
A3: The black precipitate is likely palladium black, which is formed when the palladium catalyst agglomerates and precipitates out of solution. This is a form of catalyst deactivation and will shut down your catalytic cycle. While some formation of palladium black can be seen in successful reactions, its early and extensive formation is a clear indicator of a problem. Common causes include:
-
High Temperatures: While heat is often necessary, excessive temperatures can accelerate catalyst decomposition.
-
Oxygen Contamination: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst.
-
Ligand Oxidation: Phosphine ligands can be oxidized by air, preventing them from effectively coordinating with the palladium center.
Troubleshooting Guide
Problem 1: No or Low Conversion of Starting Material
This is the most common issue when dealing with a sterically hindered substrate like this compound. The following workflow will guide you through a systematic approach to solving this problem.
Caption: A logical workflow for troubleshooting a failed Suzuki coupling of a sterically hindered substrate.
-
Catalyst and Ligand Selection (The "Power" of the System):
-
Why it's important: The combination of the palladium source and the ligand is the heart of the catalytic system. For sterically hindered substrates, the ligand must be bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition.[1]
-
Recommendation: Move away from traditional ligands like PPh₃. Screen a panel of modern, bulky, electron-rich phosphine ligands.
-
| Ligand | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky and electron-rich, excellent for hindered couplings. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Similar to XPhos with different electronics. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly effective Buchwald ligand. |
-
Pro-Tip: Consider using a pre-catalyst, such as a Buchwald G3 or G4 palladacycle. These are air- and moisture-stable and generate the active Pd(0) species more reliably in solution.
-
Base and Solvent Optimization (The "Environment" of the Reaction):
-
Why it's important: The base activates the boronic acid for transmetalation, and the solvent influences solubility and reaction kinetics. The choice of base and solvent is often interdependent.[4]
-
Base Screening:
-
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A good starting point, but may not be strong enough. |
| K₃PO₄ | Strong | Dioxane, Toluene | Often effective for hindered substrates. Can be used under anhydrous conditions.[3] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Highly effective but more expensive.[5] |
-
Solvent Selection: Aprotic polar solvents are generally preferred.
-
1,4-Dioxane: A common and effective solvent for Suzuki couplings.
-
Toluene: Can be used at higher temperatures.
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF and dioxane.
-
-
Reaction Conditions (The "Driving Force"):
-
Temperature: Start at around 80-90 °C and, if no reaction occurs, incrementally increase the temperature to 100-110 °C. Monitor for catalyst decomposition.
-
Degassing: This is non-negotiable. Oxygen will kill your catalyst. Use either three freeze-pump-thaw cycles for rigorous oxygen removal or sparge the solvent and reaction mixture with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Recommended Starting Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound with phenylboronic acid, based on successful couplings of similar sterically hindered substrates.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, XPhos Pd G3, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step for sterically hindered substrates.
-
Transmetalation: The aryl group from the base-activated boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two aryl groups are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[2][6]
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Martins, D. L.; Alvarez, H. M.; Aguiar, L. C. Microwave-assisted Suzuki reaction catalyzed by Pd(0)-PVP nanoparticles. Tetrahedron Letters, 2010 , 51 (46), 6814-6817. [Link]
-
Colobert, F., et al. Biaryl synthesis via Suzuki coupling promoted by catalytic amounts of quaternary ammonium salts. Tetrahedron Letters, 2002 , 43(51), 9223-9225. [Link]
-
dos Santos, J. H. Z., et al. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 2023 , 14(1), 105. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Tu, T., et al. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 2012 , 14(16), 4250-4253. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Bard, A. J.; Inzelt, G.; Scholz, F. Electrochemical Dictionary. Springer Science & Business Media, 2012.
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Sun, J., et al. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. International Conference on New Materials and Intelligent Manufacturing, 2018 . [Link]
-
Tang, W., et al. An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 2010 , 49(31), 5879-5883. [Link]
-
Muthipeedika, N. J., et al. Screening of different bases for Suzuki coupling. ResearchGate, 2020 . [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
preventing decomposition of 4-Bromo-2'-methylbenzophenone during reactions
Welcome to the specialized Technical Support Center for Functionalized Benzophenones.
Current Ticket Context: Handling and reaction optimization for 4-Bromo-2'-methylbenzophenone (CAS: 76693-57-7). Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
This molecule presents a unique "dual-threat" stability profile. The 2'-methyl group (ortho-position) creates extreme photochemical sensitivity via photoenolization, while the 4-bromo substituent renders it susceptible to hydrodebromination during metal-catalyzed cross-coupling.
TICKET #001: Photochemical Decomposition (The "Yellowing" Issue)
User Complaint: "My starting material turned yellow/brown after sitting on the bench for 2 hours. NMR shows loss of the methyl signal."
Diagnosis: You are observing Norrish Type II-like Photoenolization . Unlike standard benzophenones, the ortho-methyl group allows for an intramolecular hydrogen abstraction upon exposure to UV or ambient blue light. This forms a highly reactive o-xylylene (photoenol) intermediate.
The Mechanism:
-
Excitation: Light excites the carbonyl to a triplet state (
). -
H-Abstraction: The carbonyl oxygen abstracts a hydrogen from the proximal ortho-methyl group.
-
Enol Formation: This generates an o-xylylene diene (enol form).
-
Fate: While often reversible, in the presence of oxygen, this enol traps
to form cyclic peroxides or oxidizes to aldehydes/acids. In the presence of dienophiles, it undergoes Diels-Alder cycloaddition.
Visualizing the Failure Mode:
Caption: The photoenolization pathway specific to ortho-methyl benzophenones.[1] Note that oxygen trapping is the primary cause of irreversible degradation.
Protocol: Light-Safe Handling
-
Storage: Solid must be stored in amber glass vials. Wrap clear flasks in aluminum foil immediately after weighing.
-
Solvent: Avoid storing solutions for long periods. The photoenolization is solvent-dependent; polar protic solvents (like methanol) can stabilize the enol, increasing decomposition rates.
-
Lab Lighting: If possible, handle under yellow light ( >500 nm cutoff) or low-light conditions.
TICKET #002: Cross-Coupling Failure (Debromination)
User Complaint: "I tried a Suzuki coupling on the bromine. I got 50% conversion, but the major product is just 2'-methylbenzophenone (bromine replaced by hydrogen)."
Diagnosis: You are experiencing Hydrodebromination . This occurs when the oxidative addition of Pd into the C-Br bond is successful, but the subsequent transmetalation is slow, or a hydride source intercepts the Pd-Ar species.
Root Causes & Solutions:
| Variable | The Trap | The Fix |
| Solvent | Primary/Secondary Alcohols (e.g., iPrOH, EtOH). These act as hydride donors via | Switch to Toluene, Dioxane, or DME . If a protic co-solvent is needed for boronic acid solubility, use Water or t-Amyl alcohol (sterically hindered, no |
| Base | Strong Alkoxides (NaOtBu, NaOMe). These promote | Use Inorganic Carbonates (K₂CO₃, Cs₂CO₃) or Phosphates (K₃PO₄).[2] These are milder and suppress hydride transfer. |
| Ligand | Bulky, Electron-Rich Phosphines (e.g., tBu₃P). While active, they can sometimes favor reductive elimination of Ar-H if transmetalation is stalled. | Use bidentate ligands like dppf or Xantphos which stabilize the Pd center and enforce a geometry that favors reductive elimination of the coupled product. |
Optimized Suzuki Protocol for 4-BMBP:
-
Degas: Sparging with Argon for 15 mins is mandatory. Oxygen promotes homocoupling and catalyst death.
-
Catalyst: Pd(dppf)Cl₂[3]·DCM (3-5 mol%).
-
Base: K₂CO₃ (2.5 equiv) in water (degassed).
-
Solvent: 1,4-Dioxane (degassed).
-
Temp: 80°C. Note: Do not overheat. Higher temps increase the rate of debromination vs coupling.
TICKET #003: Organometallic Incompatibility
User Complaint: "I tried to make the Grignard reagent of this compound to react with an aldehyde. The reaction turned into a tar."
Diagnosis: Self-Immolation. You cannot form a Grignard or Organolithium species on a molecule containing an unprotected ketone. The moment the C-Mg or C-Li bond forms at the para-position, it acts as a nucleophile and attacks the carbonyl of a neighboring molecule (intermolecular attack), leading to polymerization/oligomerization.
Decision Tree: How to React the Bromide
Caption: Workflow for functionalizing the bromide. Direct metalation is forbidden without protection.
Correct Workflow for Grignard/Lithium Use:
-
Protection: Convert the ketone to a cyclic ketal using Ethylene Glycol + pTsOH (Dean-Stark). Note: The ortho-methyl makes this sterically slow; reflux times may be longer than standard benzophenones.
-
Reaction: Perform Lithium-Halogen exchange on the protected intermediate.
-
Deprotection: Hydrolyze the ketal with dilute HCl/THF.
References & Validated Sources
-
Photoenolization Mechanism:
-
Source: Turro, N. J. Modern Molecular Photochemistry. The classic text defining the mechanism of intramolecular hydrogen abstraction in ortho-alkyl aromatic ketones.
-
Context: Explains the formation of o-xylylenes from 2-methylbenzophenone derivatives.
-
Link: (Review of Photoenolization)
-
-
Debromination in Cross-Coupling:
-
Source: Navarro, O., et al. "Debromination in Palladium-Catalyzed Reactions."
-
Context: Identifies alcohol solvents and bulky phosphines as culprits for hydrodehalogenation.
-
Link:
-
-
Benzophenone Ketyl Radicals:
-
Source:Journal of the American Chemical Society.
-
Context: Describes the sensitivity of benzophenones to alkali metals and single-electron reduction (blue color formation).
-
Link:
-
-
General Stability Data:
-
Source: PubChem Compound Summary for 4-Bromobenzophenone (Analogous core).
-
Link:
-
Sources
common side reactions of 4-Bromo-2'-methylbenzophenone and how to avoid them
Ticket ID: #TCH-BRMBP-001 Status: Open Agent: Senior Application Scientist
Executive Summary
You are likely working with 4-Bromo-2'-methylbenzophenone (CAS: 10467-54-6) as a scaffold for synthesizing polycyclic pharmaceutical intermediates or functionalized biaryls.
This molecule presents a unique "Janus" reactivity profile:
-
The para-Bromo handle: Highly reactive for cross-coupling (Suzuki/Buchwald).
-
The ortho-Methyl/Carbonyl core: Sterically hindered and prone to cyclodehydration.
Failure to respect the interplay between these two zones often leads to three specific failure modes: unintended anthracenylation , Grignard stagnation , and benzylic radical scrambling . This guide addresses these specific pitfalls.
Module 1: Thermal Instability & The Anthracene Trap
The Issue
User Report: "I attempted a high-temperature distillation/reaction (>200°C), and my product turned into a fluorescent, insoluble tar."
Technical Diagnosis
You have likely triggered the Elbs Reaction . Benzophenones with an ortho-methyl group are thermodynamically primed to undergo pyrolytic cyclodehydration to form anthracene derivatives. While this is a useful synthesis for anthracenes, it is a catastrophic side reaction when trying to preserve the ketone.
Mechanism: At elevated temperatures (typically >300°C, but lower with Lewis acids), the ortho-methyl group enolizes or forms a radical intermediate that attacks the adjacent phenyl ring, followed by dehydration.
Troubleshooting Protocol
| Parameter | Safe Zone | Danger Zone | Consequence |
| Temperature | < 150°C | > 250°C | Cyclization to 2-bromoanthracene derivatives. |
| Catalyst | Neutral / Basic | Strong Lewis Acids (AlCl₃) + Heat | Accelerates dehydration/cyclization. |
| Solvent | Toluene, THF, DMF | Diphenyl ether (high boiling) | Promotes pyrolysis. |
Corrective Action:
-
Avoid Distillation: Do not attempt to distill this intermediate at atmospheric pressure. Use high-vacuum short-path distillation or, preferably, column chromatography.
-
Monitor Lewis Acids: If doing a Friedel-Crafts reaction to make this molecule, quench immediately upon completion. Prolonged exposure to AlCl₃/heat will force the cyclization.
Module 2: Nucleophilic Addition Failures (Grignard/Lithiation)
The Issue
User Report: "I tried adding a Grignard reagent (R-MgBr) to the carbonyl, but I recovered starting material or the reduced alcohol (benzhydrol)."
Technical Diagnosis
This is a classic case of Steric Inhibition vs. Reduction . The 2'-methyl group exerts significant steric hindrance on the carbonyl carbon.
-
Pathway A (Desired): Nucleophilic attack to form the tertiary alcohol.
-
Pathway B (Side Reaction): If the Grignard reagent has
-hydrogens (e.g., Isopropyl-MgBr), the hindered carbonyl acts as a hydride acceptor (Meerwein-Ponndorf-Verley type reduction), yielding the secondary alcohol (reduction product) instead of the addition product.
Troubleshooting Protocol
Q: How do I force the addition?
Option A: The Organolithium Switch Organolithium reagents are smaller and more nucleophilic (harder) than Grignard reagents.
-
Protocol: Perform Lithium-Halogen exchange on your nucleophile (if applicable) at -78°C, then add the this compound.
-
Warning: The 4-bromo group on your substrate is also susceptible to Li-Hal exchange. You must perform "Inverse Addition" (Add the substrate to the lithiated nucleophile very slowly) or ensure the nucleophile is significantly more reactive.
Option B: Luche Activation (Cerium Chloride) If you must use a Grignard or Hydride:
-
Dry CeCl₃·7H₂O under high vacuum at 140°C for 2 hours to generate anhydrous CeCl₃.
-
Suspend CeCl₃ in THF and stir for 1 hour.
-
Add the ketone, then cool to -78°C or 0°C.
-
Add the nucleophile. Why: The Cerium coordinates the carbonyl oxygen, activating it for attack while the bulk of the Cerium discourages the six-membered transition state required for the reduction side reaction [1].
Module 3: Cross-Coupling Integrity (Suzuki/Buchwald)
The Issue
User Report: "During Suzuki coupling, I see de-bromination (hydrodebromination) or homocoupling of the boronic acid."
Technical Diagnosis
The ortho-methyl group twists the benzophenone core, potentially affecting solubility and catalyst coordination, but the primary issue is usually the electronic nature of the benzophenone. The electron-withdrawing carbonyl makes the C-Br bond prone to oxidative addition, but if the transmetalation is slow (due to sterics on the boronic acid partner), the Pd-Ar intermediate may scavenge a proton from the solvent.
Optimization Table
| Component | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Robust catalysts; dppf resists de-ligation. |
| Base | K₃PO₄ or Cs₂CO₃ | Anhydrous bases prevent hydrolytic debromination better than aqueous Na₂CO₃. |
| Solvent | 1,4-Dioxane or Toluene | Avoid alcohols (isopropanol/ethanol) which act as hydride sources for debromination. |
Visualizing the Reactivity Pathways
The following logic map details the decision points for preserving the molecule versus triggering side reactions.
Figure 1: Reactivity divergence of this compound. Red nodes indicate common failure modes.
FAQ: Frequently Asked Questions
Q: Can I brominate the methyl group selectively? A: Yes, but you must be careful. Use NBS (N-Bromosuccinimide) with a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or Benzene under reflux.
-
Risk:[1][2][3][4] The aromatic ring usually won't brominate further under radical conditions, but ensure your reagents are anhydrous to avoid hydrolyzing the existing bromine.
Q: Why is my product turning yellow/green on the bench? A: Benzophenones are photo-active. The ortho-methyl group makes this molecule susceptible to photo-enolization . Upon UV exposure, it can form a transient enol that is colored. Store this compound in amber vials away from direct light to prevent gradual photo-degradation or radical oxidation of the methyl group.
Q: I need to remove the carbonyl (deoxygenation). Wolff-Kishner failed. A: Standard Wolff-Kishner (Hydrazine/KOH) requires high temperatures (~200°C), which risks the Elbs cyclization (anthracene formation) discussed in Module 1.
-
Alternative: Use the Mozingo reduction (Dithiol protection followed by Raney Nickel) or ionic hydrogenation (Triethylsilane/TFA), which proceed at much lower temperatures.
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. [Link]
-
Ashby, E. C., et al. "Concerning the Mechanism of Grignard Addition to Ketones. Steric Hindrance and Single Electron Transfer."[5] Journal of the American Chemical Society, vol. 109, no. 5, 1987, pp. 1435–1443. [Link]
-
Fieser, L. F. "The Elbs Reaction."[6] Organic Reactions, vol. 1, 1942, pp. 129.[7] [Link]
-
Larsen, R. D., et al. "Practical Synthesis of Sterically Hindered Biaryls via Suzuki Coupling." The Journal of Organic Chemistry, vol. 59, no. 21, 1994, pp. 6391–6394. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elbs reaction - Wikipedia [en.wikipedia.org]
- 7. Elbs Reaction (Chapter 42) - Name Reactions in Organic Synthesis [cambridge.org]
alternative catalysts for cross-coupling reactions with 4-Bromo-2'-methylbenzophenone
The following technical guide is structured as a Level 3 Support Center for process chemists and researchers. It assumes a baseline understanding of Schlenk line techniques and focuses on the specific nuances of replacing Palladium with alternative metals for 4-Bromo-2'-methylbenzophenone .
Ticket Subject: Cross-Coupling Protocols for this compound (Pd-Free) Status: Open Assigned Specialist: Senior Application Scientist
Substrate Analysis & Critical Constraints
Before selecting a catalyst, you must understand the "personality" of your substrate: This compound .
-
The Electrophile (Site A): The C-Br bond is at the para position relative to the carbonyl. The carbonyl is electron-withdrawing, making this position highly activated for oxidative addition. This is beneficial for first-row transition metals (Ni, Cu, Fe) which sometimes struggle with electron-rich aryl halides.
-
The Steric Gate (Site B): The ortho-methyl group (2'-position) is on the distal ring. It does not sterically hinder the reaction site (C-Br) directly. However, it forces the two phenyl rings out of planarity.
-
Impact: This twist reduces conjugation, slightly altering the electronic activation of the C-Br bond compared to unsubstituted benzophenone.
-
-
The Chemoselectivity Trap (Site C): The ketone bridge.
-
Risk: Strong nucleophiles (Grignards, Organolithiums) used in Iron-catalyzed Kumada couplings will attack this ketone.
-
Constraint: You must use milder nucleophiles (Boronic acids, Amines, Organozincs) or highly chemoselective catalysts.
-
Module A: Nickel Catalysis (The "Workhorse" Alternative)
Best for: C-C Bond Formation (Suzuki-Miyaura, Negishi) Why: Nickel is smaller and more nucleophilic than Palladium, making oxidative addition into the C-Br bond facile. It is significantly cheaper and handles the steric bulk of coupling partners better than Pd.
Recommended Protocol: Ni-Catalyzed Suzuki-Miyaura
This protocol uses air-stable Ni(II) precatalysts that reduce in situ, avoiding the glovebox requirements of Ni(COD)₂.
Reagents:
-
Catalyst: NiCl₂(PCy₃)₂ (3–5 mol%)
-
Ligand: PCy₃ (tricyclohexylphosphine) or dppf (if bidentate required).
-
Base: K₃PO₄ (anhydrous) or K₂CO₃.
-
Solvent: THF or 2-MeTHF (Green alternative).[1]
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv).
Step-by-Step Workflow:
-
Charge: In a reaction vial, combine this compound (1.0 equiv), Aryl Boronic Acid (1.5 equiv), NiCl₂(PCy₃)₂ (5 mol%), and K₃PO₄ (2.0 equiv).
-
Inert: Seal and purge with Argon for 5 minutes.
-
Solvate: Add degassed 2-MeTHF via syringe.
-
Activate: Heat to 80°C. Note: The solution should turn from green/yellow to a dark red-brown, indicating the formation of active Ni(0).
-
Monitor: Run LCMS at 4 hours. Look for the disappearance of the starting material (m/z ~275).
Troubleshooting Guide (Nickel)
| Issue | Diagnosis | Corrective Action |
| Reaction Stalled (<20% Conv.) | Catalyst poisoning or oxidation. | Add 10 mol% Zn dust to the mixture to regenerate Ni(0) from inactive Ni(II). Ensure solvent is strictly degassed. |
| Homocoupling of Bromide | Reductive elimination occurring too fast. | Switch solvent to a 1:1 mixture of Toluene/THF. The non-polar solvent slows the reduction step. |
| Product Dehalogenation | "Hydrodehalogenation" side reaction. | Use a dryer solvent.[1] Water protons can quench the Ni-Ar intermediate. Switch base to CsF (anhydrous). |
Module B: Copper Catalysis (The Heteroatom Specialist)
Best for: C-N, C-O Bond Formation (Ullmann-Goldberg) Why: Copper is the industrial standard for amination when Pd costs are prohibitive. For benzophenones, the challenge is preventing the amine from condensing with the ketone (Schiff base formation).
Recommended Protocol: Modified Ullmann Amination
Standard Ullmann requires high heat (100°C+), which risks the ketone. We use a ligand-accelerated protocol to lower the temperature.
Reagents:
-
Catalyst: CuI (10 mol%).
-
Ligand: L-Proline or DMEDA (N,N'-Dimethylethylenediamine) (20 mol%).
-
Base: K₂CO₃ (Avoid strong alkoxides like NaOtBu which can attack the ketone).
-
Solvent: DMSO or DMF.
Step-by-Step Workflow:
-
Pre-complexation: Stir CuI and L-Proline in DMSO for 10 mins under Argon until a homogeneous blue/green solution forms.
-
Addition: Add this compound (1.0 equiv), the Amine (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Heat: Stir at 60–80°C. (Standard Ullmann is 110°C; the ligand allows milder conditions).
-
Workup: Dilute with EtOAc and wash with water. Crucial: Wash the organic layer with 10% NH₄OH (aq) to sequester copper salts (turns the aqueous layer bright blue).
Troubleshooting Guide (Copper)
| Issue | Diagnosis | Corrective Action |
| Blue Aqueous Layer Persists | Residual Copper in product. | Wash with EDTA solution or aqueous NH₄OH until the aqueous layer is colorless. |
| Imine Formation (Side Product) | Amine reacting with Ketone. | Lower temp to 50°C. Increase Ligand loading to 30 mol% to accelerate C-N coupling over C=N condensation. |
| Black Precipitate | Catalyst decomposition (Cu⁰ formation). | Oxygen leak. Ensure the system is sealed. Add a reducing agent like Sodium Ascorbate (5 mol%) to stabilize Cu(I). |
Module C: Iron Catalysis (The Sustainable Frontier)
Best for: C-C Coupling (Advanced Users Only) Risk Level: High (Chemoselectivity issues with Ketone).
The "Kumada" Warning: Standard Iron catalysis often uses Grignard reagents (Kumada coupling). Do NOT use Grignard reagents with this compound. The Grignard will attack the ketone to form a tertiary alcohol.
Recommended Protocol: Fe-Catalyzed Negishi Coupling
Organozinc reagents are far more tolerant of ketones than Grignards.
Reagents:
-
Catalyst: FeCl₂ (5 mol%) or Fe(acac)₃.
-
Ligand: SciOPP (bis-phosphine) or simply TMEDA.
-
Nucleophile: Aryl-ZnBr (Organozinc).
-
Additive: MgBr₂ (Essential for the "Inorganic Knochel Salt" effect).
Step-by-Step Workflow:
-
Preparation: Prepare the Organozinc reagent separately (e.g., Aryl-Br + Zn dust + LiCl).
-
Catalyst Mix: In the main vessel, mix FeCl₂ and SciOPP in THF.
-
Substrate: Add this compound.
-
Injection: Add the Organozinc reagent dropwise at 0°C.
-
Quench: Quench with sat. NH₄Cl immediately upon completion (usually fast, <1 hour).
Decision Matrix & Mechanism Visualization
Diagram 1: Catalyst Selection Logic Gate
Use this flow to determine the correct metal for your specific coupling partner.
Caption: Decision tree for selecting the optimal catalyst based on the coupling partner, highlighting the chemoselectivity risk of Grignard reagents.
Diagram 2: Nickel Catalytic Cycle (Simplified)
Understanding the cycle helps diagnose "stalled" reactions.
Caption: The Nickel(0)/Nickel(II) catalytic cycle. Note that Transmetallation is often the rate-limiting step in sterically complex systems.
Comparative Data Table
| Feature | Palladium (Standard) | Nickel (Alternative) | Copper (Alternative) | Iron (Alternative) |
| Cost | $ (Low) | $ (Very Low) | ||
| Air Stability | High | Low (Ni(0) is sensitive) | Moderate (CuI is stable) | Low (Fe(II) oxidizes) |
| C-Br Activation | Excellent | Superior (Smaller radius) | Good (Requires Ligand) | Good (Requires Lewis Acid) |
| Ketone Tolerance | High | High | Moderate (Base dependent) | Low (Nucleophile dependent) |
| Toxicity | Moderate | High (Sensitizer) | Moderate | Low |
References
-
Lipshutz, B. H. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health (PMC). Link
-
Buchwald, S. L., et al. (2024).[2] Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. ChemistryViews. Link
-
Nakamura, E., & Hatakeyama, T. (2017). Iron-Catalyzed Cross-Coupling Reactions: A Sustainable Future. ACS Catalysis. Link
-
BenchChem Data. (2025). Reactivity Profile: this compound. BenchChem. Link
-
Bedford, R. B. (2011). The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. Link
Sources
managing temperature control in large-scale 4-Bromo-2'-methylbenzophenone synthesis
Topic: Large-Scale Synthesis of 4-Bromo-2'-methylbenzophenone Module: Temperature Control & Exotherm Management Reference ID: TSC-FC-4B2M-001
Executive Summary
Welcome to the Process Safety & Optimization Support Center. This guide addresses the critical thermal dynamics involved in the Friedel-Crafts acylation to synthesize This compound .
The synthesis typically involves the coupling of 2-methylbenzoyl chloride and bromobenzene (or the alternative 4-bromobenzoyl chloride + toluene route, though regioselectivity varies) mediated by Aluminum Chloride (
Critical Warning: This reaction is characterized by two distinct, high-risk thermal events:
-
The Acylium Formation Exotherm: Occurs during the mixing of the acid chloride and Lewis acid.
-
The Hydrolysis Exotherm (Quench): Occurs during the destruction of the
complex.
Part 1: Critical Thermal Parameters (Data Summary)
The following parameters are established baselines for large-scale (10L+) reactors.
| Parameter | Recommended Range | Critical Limit (Failure Point) | Consequence of Failure |
| Dosing Temperature ( | -5°C to 5°C | > 15°C | Formation of isomeric impurities; rapid HCl evolution. |
| Aging Temperature ( | 20°C to 40°C (Step-up) | > 60°C (Uncontrolled) | De-bromination or polymerization of the substrate. |
| Cooling Jacket | 5°C to 10°C | > 20°C | Indicates heat accumulation (thermal runaway risk). |
| Quench Temperature ( | < 10°C | > 25°C | "Volcano" effect (violent boiling/foaming); HCl release. |
| Dosing Rate | 0.5 - 1.0 mol/hr | > Cooling Capacity | Accumulation of unreacted reagents ( |
Part 2: Troubleshooting Guide (Phase-by-Phase)
Phase 1: Reagent Addition & Acylium Ion Formation
Context: You are adding
Q: Why is the reactor temperature rising even though the jacket is at maximum cooling (-20°C)?
A: You are likely experiencing Thermal Accumulation due to a dosing rate that exceeds your reactor's heat transfer coefficient (
-
The Mechanism: The formation of the acylium complex (
) is instantaneous and highly exothermic. If you add reagents faster than the jacket can remove heat, the energy is stored in the mass, leading to a delayed temperature spike. -
Immediate Action: STOP DOSING IMMEDIATELY. Do not increase jacket cooling further (risk of freezing the wall layer). Allow the internal temperature to plateau and fall back to
before resuming at 50% of the previous rate .
Q: The mixture is becoming a thick slurry and stirring is failing. How does this affect temperature control? A: This is common in Friedel-Crafts reactions using non-polar solvents (like excess bromobenzene or DCM) as the intermediate complex precipitates.
-
The Risk: Poor agitation creates "hot spots" where local temperatures exceed the bulk temperature, leading to impurities (isomers).
-
Solution: Increase agitation speed (RPM) or add a compatible co-solvent (e.g., 1,2-dichloroethane) to solubilize the complex. Note: Ensure the solvent does not react with the acylium ion.
Phase 2: Reaction Maintenance (Aging)
Context: All reagents are added. The reaction is heating to completion.[1][2]
Q: The reaction conversion is stalled at 80% despite aging at 25°C for 4 hours. A: The 2-methyl group on the benzoyl chloride creates steric hindrance, and the bromine on the ring is deactivating.
-
The Fix: A controlled "thermal step-up" is required.[2] Slowly ramp the temperature to 35°C - 40°C over 60 minutes.
-
Caution: Monitor the reflux condenser. If HCl evolution spikes suddenly, the reaction was dormant (stalled) and has suddenly reactivated. Be ready to apply emergency cooling.
Phase 3: The Quench (Hydrolysis)
Context: Destroying the
Q: Upon adding water, the reactor pressure spiked, and the manway popped open. What happened? A: You likely performed a Direct Quench (Water into Acid) too quickly.
-
The Physics: Hydrolysis of
releases and massive volumes of HCl gas. Adding water to the bulk reaction creates localized pockets of superheated steam and gas. -
The Protocol: Switch to an Inverse Quench . Slowly dose the reaction mixture into a pre-cooled vessel containing Ice/Water/HCl. This ensures the heat sink (water) is always in vast excess, dampening the exotherm.
Part 3: Visualizing the Control Strategy
Diagram 1: Process Flow & Thermal Checkpoints
This logic flow illustrates the critical decision gates during the synthesis to prevent thermal runaway.
Caption: Figure 1. Thermal decision matrix for Friedel-Crafts Acylation. Note the loop at the addition phase to prevent heat accumulation.
Diagram 2: The "Inverse Quench" Setup
A schematic representation of the safe quenching protocol required for large-scale aluminum chloride reactions.
Caption: Figure 2. Inverse Quench configuration. The reaction mixture is pumped into the quench tank to maintain thermal control.
Part 4: References & Validated Protocols
-
BenchChem. (2025).[1][3] Protocol for the Synthesis of 4'-Bromovalerophenone via Friedel-Crafts Acylation. (General protocol for brominated benzophenones). Link
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation: Mechanism and Limitations. (Safety data regarding AlCl3 handling). Link
-
National Institutes of Health (NIH). (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. (Mechanistic insights on acylium ions). Link
-
StudyMoose. (2024). Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. (Specific precursor handling). Link
Disclaimer: This guide is for professional reference only. Always consult the specific Safety Data Sheet (SDS) for 2-methylbenzoyl chloride, bromobenzene, and aluminum chloride before scale-up.
Sources
Navigating the Nuances of Solvent Choice in Reactions with 4-Bromo-2'-methylbenzophenone: A Technical Support Guide
For Immediate Release to the Research Community
As a Senior Application Scientist, I've frequently fielded questions from researchers in medicinal chemistry and materials science who are navigating the complexities of reactions involving 4-Bromo-2'-methylbenzophenone. A recurring theme in these discussions is the critical, yet often underestimated, impact of solvent selection on reaction outcomes. This technical support guide is designed to provide a comprehensive resource for troubleshooting common issues and to offer field-proven insights into optimizing your experimental design.
This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter. We will delve into the causality behind solvent choices for various reaction types, empowering you to move beyond rote protocol-following and toward a more intuitive and effective experimental practice.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling with this compound is giving low yields. Could my solvent be the culprit?
A: Absolutely. Low yields in Suzuki-Miyaura couplings are frequently traced back to suboptimal solvent selection. The solvent's role is multifaceted, influencing catalyst stability, reagent solubility, and the kinetics of the catalytic cycle.[1]
Troubleshooting Steps:
-
Inadequate Solubility: Ensure that your this compound, boronic acid, and base are all sufficiently soluble in the chosen solvent at the reaction temperature. A biphasic or suspension-based reaction can proceed, but vigorous stirring is essential for consistent results.[2]
-
Solvent Polarity: The polarity of the solvent can dramatically affect the reaction rate and selectivity.
-
Aprotic Polar Solvents: Solvents like DMF and acetonitrile can be effective, but they can also coordinate with the palladium catalyst, potentially inhibiting its activity.[3][4] If you are using a phosphine ligand, competitive binding between the solvent and the ligand can occur.
-
Ethereal Solvents: 1,4-Dioxane and THF are common choices and often provide a good balance of solubility and catalyst compatibility.[1] The addition of water (typically in ratios from 2:1 to 10:1 solvent to water) is often necessary to facilitate the dissolution of the inorganic base and to promote the transmetalation step.[2]
-
Aromatic Hydrocarbons: Toluene is another viable option, particularly for reactions run at higher temperatures.[1]
-
-
Base-Solvent Incompatibility: The choice of base and solvent are intrinsically linked. For instance, potassium carbonate (K₂CO₃) is a common base, but its solubility is highly dependent on the solvent system.[1]
Recommendation: For a starting point with this compound, a mixture of 1,4-dioxane and water with K₃PO₄ as the base is a robust combination that has shown success with similar aryl bromides.[1] If yields remain low, consider screening other solvents such as toluene or DMF, while being mindful of potential catalyst inhibition with the latter.
Q2: I'm struggling to initiate the Grignard reaction with this compound. What should I be considering in terms of the solvent?
A: Difficulty in initiating a Grignard reaction is a classic challenge, and the solvent is a primary suspect. The formation of the Grignard reagent is highly sensitive to the reaction environment.
Troubleshooting Steps:
-
Anhydrous Conditions are Non-Negotiable: Grignard reagents are potent bases and will be quenched by even trace amounts of protic species, especially water. Ensure your solvent is rigorously dried. The use of anhydrous diethyl ether or tetrahydrofuran (THF) is standard practice.[5]
-
Solvent Choice:
-
Diethyl Ether: This is a traditional and often effective solvent for Grignard reagent formation. Its high vapor pressure can help to maintain an inert atmosphere over the reaction.
-
Tetrahydrofuran (THF): THF is a more polar ether and can be a better solvent for the Grignard reagent, which can be beneficial for subsequent reactions. However, it's also more hygroscopic, so ensuring its dryness is paramount.
-
-
Initiation Techniques: If the reaction is still sluggish, consider these solvent-compatible initiation methods:
-
Iodine Activation: A small crystal of iodine can be added to the magnesium turnings. The iodine reacts with the magnesium to expose a fresh, reactive metal surface.
-
1,2-Dibromoethane: A few drops of 1,2-dibromoethane can also be used to activate the magnesium.[5]
-
-
Side Reactions: Be aware that in Grignard reactions, a common side product is the Wurtz coupling product, which in this case would be a biphenyl derivative.[6] This is often favored by higher concentrations of the aryl halide and elevated temperatures.
Recommendation: Start with anhydrous diethyl ether. If initiation is problematic, add a small crystal of iodine. Ensure all glassware is flame-dried or oven-dried immediately before use.
Q3: I am observing significant side product formation in a nucleophilic amination of this compound. How can the solvent influence this?
A: In nucleophilic aromatic substitution (SNA_r) reactions, the solvent plays a critical role in stabilizing the charged intermediate (the Meisenheimer complex) and influencing the nucleophilicity of your amine.
Troubleshooting Steps:
-
Polar Aprotic Solvents are Generally Preferred: Solvents like DMSO, DMF, and NMP are excellent choices for S_NAr reactions. They are polar enough to dissolve the reagents and stabilize the charged Meisenheimer complex, but they do not hydrogen bond with the nucleophile, leaving it more reactive.
-
Protic Solvents Can Be Problematic: Protic solvents (e.g., alcohols, water) can solvate the amine nucleophile through hydrogen bonding. This "caging" effect can reduce its nucleophilicity and slow down the desired reaction, potentially allowing side reactions to become more prominent.
-
Consider the Base: The choice of base is also crucial. A strong, non-nucleophilic base is often required to deprotonate the amine or to act as a halide scavenger. The solubility of this base in your chosen solvent is a key consideration.
Recommendation: For a nucleophilic amination of this compound, consider using a polar aprotic solvent like DMSO or DMF with a strong, non-nucleophilic base such as potassium tert-butoxide or sodium hydride.
Data Summary & Experimental Protocols
To provide a practical starting point for your experiments, the following table summarizes recommended solvent systems for common reactions of this compound, based on established principles for similar aryl bromides.
| Reaction Type | Recommended Solvent System | Key Considerations |
| Suzuki-Miyaura Coupling | 1,4-Dioxane / Water (e.g., 4:1 v/v) | Ensures solubility of inorganic base; vigorous stirring is crucial. |
| Toluene | Good for higher temperature reactions; may require a phase-transfer catalyst if the base is not soluble. | |
| Grignard Reagent Formation | Anhydrous Diethyl Ether | Classic choice, helps maintain an inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | Better solvating power for the Grignard reagent. | |
| Heck Coupling | DMF or NMP | Polar aprotic solvents generally give good results.[7][8] |
| Acetonitrile | Another suitable polar aprotic option. | |
| Sonogashira Coupling | Toluene / Amine (e.g., Triethylamine) | Non-polar solvent can sometimes improve yield by minimizing ligand displacement from the catalyst.[4] |
| DMF or THF / Amine | Polar aprotic solvents can also be effective.[4] | |
| Nucleophilic Amination | DMSO or DMF | Polar aprotic solvents enhance nucleophilicity and stabilize the intermediate. |
Experimental Workflow & Visualization
General Protocol for a Suzuki-Miyaura Coupling Solvent Screen
The following is a generalized protocol for screening solvents in a Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₃PO₄ or K₂CO₃)
-
Anhydrous solvents for screening (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Reaction vials with stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In an inert atmosphere glovebox, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv) to a series of reaction vials.
-
Solvent Addition: To each vial, add the screening solvent (and water, if applicable) to achieve a desired concentration (e.g., 0.1 M).
-
Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 80-100 °C). Stir the reactions for a set period (e.g., 12-24 hours).
-
Analysis: After the reaction time, cool the vials to room temperature. Take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
-
Optimization: Based on the results, the most promising solvent system can be further optimized by adjusting the temperature, reaction time, and catalyst loading.
Logical Flow for Troubleshooting Low Yields
The following diagram illustrates a systematic approach to troubleshooting low yields, with a focus on the role of the solvent.
Caption: A flowchart for systematically troubleshooting low reaction yields.
Conclusion
The choice of solvent is a powerful parameter in organic synthesis that can dictate the success or failure of a reaction. For a versatile substrate like this compound, a thoughtful and informed approach to solvent selection is crucial. By understanding the underlying principles of how solvents influence reactivity, researchers can more effectively troubleshoot unexpected results and optimize their synthetic routes. This guide provides a foundation for that understanding, and it is our hope that it will serve as a valuable resource in your research endeavors.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653 (1–2), 46–49.
- Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345–390.
- Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013, 42 (12), 5270–5298.
- Al-Masum, M.; Kumar, D.
- Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. C. R. Acad. Sci.1900, 130, 1322–1325.
- Zhou, J.; et al. A protocol for the copper-free Sonogashira coupling of β-bromoporphyrin.
- Panda, N. Effects of Solvent Polarity in the Sonogashira Coupling.
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books: Sausalito, CA, 2010.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
- Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books: Sausalito, CA, 2006.
- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009–3066.
- de Vries, J. G. The Heck reaction. In The Handbook of Homogeneous Catalysis; Wiley-VCH: Weinheim, Germany, 2002; pp 1271–1293.
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- Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Strategy for C-C Bond Formation. Acc. Chem. Res.1982, 15 (11), 340–348.
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- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41 (22), 4176–4211.
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Technical Support Center: Deprotection Strategies for 4-Bromo-2'-methylbenzophenone Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for handling derivatives of 4-Bromo-2'-methylbenzophenone. This molecule is a key intermediate in the synthesis of various pharmacologically active compounds. Its multi-step synthesis often necessitates the use of protecting groups to mask reactive sites, ensuring chemoselectivity.[1][2][3] This guide provides in-depth, field-proven answers to common challenges encountered during the critical deprotection phase of your synthetic workflow.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues researchers face when attempting to remove common protecting groups from the this compound scaffold. We focus on the causality behind experimental choices to empower you to make informed decisions in the lab.
I. Deprotection of the Benzophenone Carbonyl (Ketals/Acetals)
The benzophenone carbonyl is often protected as a cyclic ketal (e.g., using ethylene glycol) to prevent its reaction with strong nucleophiles or reducing agents.[4][5][6][7][8] Its removal, while seemingly straightforward, can be problematic.
Q1: What are the standard, go-to conditions for hydrolyzing an ethylene glycol ketal on the this compound core?
A1: The most reliable method for ketal deprotection is acid-catalyzed hydrolysis.[9] The mechanism involves protonation of a ketal oxygen, making it a good leaving group, followed by the formation of a resonance-stabilized oxonium ion which is then attacked by water.[10][11] A typical starting point would be using a dilute mineral acid like 2M HCl in a water-miscible solvent such as tetrahydrofuran (THF) or acetone at room temperature. The presence of water is essential to drive the equilibrium toward the ketone.[11]
Q2: My ketal deprotection is extremely slow or stalls completely. What factors can I adjust to improve the reaction kinetics?
A2: Sluggish deprotection is a common hurdle. Here are several parameters you can optimize, based on Le Chatelier's principle and catalyst efficiency:
-
Increase Water Concentration: Since hydrolysis is a reversible process, using a large excess of water can shift the equilibrium towards the deprotected ketone.[11] Switching from a wet organic solvent to a biphasic system (e.g., dichloromethane with aqueous HCl) can be effective.
-
Elevate Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly accelerate the rate of hydrolysis. However, monitor the reaction closely by TLC to avoid potential side reactions or degradation of your product.[12]
-
Change the Acid Catalyst: If protic acids are ineffective, consider a Lewis acid. Catalytic amounts of erbium triflate (Er(OTf)₃) or indium(III) triflate (In(OTf)₃) in wet nitromethane or acetone can be very gentle yet powerful for cleaving ketals, often at room temperature.[13][14]
Q3: I am observing decomposition of my starting material or product under acidic conditions. Are there any neutral methods for ketal removal?
A3: Absolutely. When dealing with acid-labile functional groups elsewhere in the molecule, forcing acidic hydrolysis is not an option. A highly effective neutral method involves using molecular iodine (I₂) in acetone.[12] This reaction proceeds via a substrate exchange mechanism rather than hydrolysis and is often complete within minutes at room temperature. It is compatible with a wide range of sensitive groups, including hydroxyls, acetates, and even t-butyl ethers.[12]
II. Deprotection of Amine Derivatives
If your this compound scaffold has been modified to include an amine, you will likely need to deprotect it at a later stage. The choice of method is critically dependent on the protecting group used and the tolerance of other functional groups.
Q4: What is the most robust method for removing a tert-butyloxycarbonyl (Boc) group?
A4: The Boc group is designed to be labile under acidic conditions.[15] The standard and most effective method is treatment with a strong acid like trifluoroacetic acid (TFA), often used neat or diluted in dichloromethane (DCM).[16][17] An alternative is using hydrochloric acid (HCl) in a solvent like 1,4-dioxane or ethyl acetate.[18] The reaction is typically fast, occurring at room temperature.[18]
-
Causality: The mechanism relies on the extreme stability of the tert-butyl cation, which readily forms upon protonation of the carbamate, leading to the release of carbon dioxide and the free amine.
Q5: I need to remove a benzyloxycarbonyl (Cbz) group. My compound has other reducible groups (like the bromo-aryl bond). Is catalytic hydrogenolysis safe?
A5: This is a critical consideration. Catalytic hydrogenolysis (H₂ gas with a palladium catalyst, typically Pd/C) is the mildest and most common method for Cbz deprotection, yielding only toluene and CO₂ as byproducts.[19][20] However, it can present challenges:
-
Aryl Halide Reduction: Prolonged reaction times or aggressive catalysts can lead to hydrodebromination of your 4-bromo substituent. To mitigate this, use a less active catalyst, lower the hydrogen pressure, and monitor the reaction carefully by TLC or LC-MS to stop it upon completion.
-
Catalyst Poisoning: If your molecule contains sulfur, it can poison the palladium catalyst, halting the reaction.
If hydrogenolysis is not viable, acid-catalyzed cleavage using HBr in acetic acid or various HCl solutions can be an effective, albeit harsher, alternative that avoids the use of heavy metals and hydrogen gas.[19][21]
Q6: My N-benzyl (Bn) group is resistant to standard hydrogenolysis conditions. What can I do?
A6: While catalytic hydrogenolysis is also the preferred method for N-Bn deprotection, its efficiency can be substrate-dependent.[18][22] If the reaction is sluggish, consider these options:
-
Catalyst Additives: The addition of an acid, like a few drops of acetic acid or HCl, can sometimes accelerate the cleavage of the C-N bond.
-
Alternative Catalysts: Using a mixed catalyst system, such as palladium on carbon combined with niobic acid on carbon (Nb₂O₅/C), has been shown to remarkably accelerate hydrogenative deprotection of N-Bn groups.[23]
-
Oxidative Cleavage: For substrates incompatible with reduction, oxidative methods can be employed. Reagents like 4-acetamido-TEMPO with PhI(OAc)₂ or systems that generate bromo radicals can effectively cleave N-benzyl groups to yield the corresponding amide or amine.[24]
Q7: I am struggling to cleave a very stable p-toluenesulfonamide (tosylamide, N-Ts). What are the most powerful methods?
A7: Tosylamides are notoriously robust and difficult to cleave, often requiring harsh conditions that are incompatible with complex molecules.[25][26]
-
Reductive Cleavage: The most effective modern methods rely on potent reducing agents. A combination of samarium(II) iodide (SmI₂), an amine (like pyrrolidine), and water in THF can achieve instantaneous deprotection of even highly hindered tosylamides in near-quantitative yields under mild conditions.[26][27][28]
-
Other Reductive Systems: Older methods include dissolving metals like sodium in liquid ammonia (Birch conditions) or magnesium in methanol, but these are often less functional-group tolerant.[26] Strong acid hydrolysis (e.g., refluxing HBr) is generally a last resort due to its harshness.[26]
Part 2: Data Summary & Experimental Protocols
Comparative Tables for Deprotection Strategies
Table 1: Selected Conditions for Ketal Deprotection
| Reagent System | Solvent | Temperature (°C) | Typical Duration | Key Considerations & Compatibility |
| 2M HCl (aq) / THF | THF / H₂O | 25 - 50 | 1 - 12 h | Standard method. Risk of side reactions with acid-labile groups. |
| p-Toluenesulfonic acid (pTSA) | Acetone / H₂O | 25 | 2 - 8 h | Milder acid catalyst, easier to handle. |
| Er(OTf)₃ (cat.) | Wet Nitromethane | 25 | 0.5 - 2 h | Very gentle Lewis acid catalyst for sensitive substrates.[13] |
| I₂ (cat.) | Acetone | 25 | 5 - 30 min | Excellent for acid-sensitive molecules. Neutral conditions.[12] |
Table 2: Overview of Common Amine Deprotection Methods
| Protecting Group | Primary Method | Reagent(s) | Key Considerations |
| Boc | Acidolysis | TFA / DCM or 4M HCl / Dioxane | Fast and efficient. Avoid if other acid-labile groups are present.[18] |
| Cbz | Hydrogenolysis | H₂ (1 atm), 10% Pd/C | Very mild and clean. Risk of dehalogenation or catalyst poisoning.[19] |
| Bn | Hydrogenolysis | H₂ (1-3 bar), 10% Pd/C | Generally mild. Can be sluggish; may require additives or alternative catalysts.[18][23] |
| Ts | Reductive Cleavage | SmI₂ / Pyrrolidine / H₂O | Highly effective for robust tosylamides. Requires anhydrous setup for SmI₂.[27][28] |
Visualized Workflows and Mechanisms
The following diagrams illustrate key decision-making processes and reaction pathways discussed in this guide.
Caption: Decision tree for selecting an appropriate deprotection strategy.
Caption: Generalized mechanism for the acid-catalyzed deprotection of a ketal.
Step-by-Step Laboratory Protocols
These protocols are intended as a starting point and should be adapted based on the specific substrate and scale. Always perform a small-scale test reaction first.
Protocol 1: General Procedure for Acidic Ketal Deprotection
-
Reaction Setup: To a round-bottom flask containing the ketal-protected this compound derivative (1.0 eq), add a 4:1 mixture of THF and water.
-
Reagent Addition: Add concentrated HCl (approx. 2-3 eq) dropwise to the stirring solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the more polar ketone product spot.
-
Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]
Protocol 2: General Procedure for TFA-Mediated Boc Deprotection
-
Reaction Setup: Dissolve the N-Boc protected amine derivative (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add trifluoroacetic acid (TFA) (typically 5-10 eq, or a 20-50% v/v solution in DCM) dropwise to the stirring solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization & Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ will evolve. Separate the layers and wash the organic phase with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting amine salt may be used directly or further purified by chromatography or recrystallization.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
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Bobbitt, J. M., & Bailey, W. F. (2009). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. Retrieved from [Link]
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Reddit. (2014). Removal of Boc protecting group as workup? r/chemistry. Retrieved from [Link]
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Chegg. (2018). Solved Step3 - Deprotection of ketone. Removal of the ketal. Retrieved from [Link]
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Wikipedia. (n.d.). Benzophenone imine. Retrieved from [Link]
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Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. Retrieved from [Link]
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Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
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Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
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CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
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Nicewicz, D. A., & Nguyen, T. M. (2014). Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor. NIH. Retrieved from [Link]
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Dahlén, A., & Hilmersson, G. (2004). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters. Retrieved from [Link]
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Pampaloni, G., et al. (n.d.). One Pot Conversion of Benzophenone Imine into the Relevant 2-Aza-Allenium. UNIPI. Retrieved from [Link]
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Climent, M. J., et al. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
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O'Donnell, M. J. (2001). Benzophenone Imine. ResearchGate. Retrieved from [Link]
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Pathare, R. S., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Retrieved from [Link]
-
JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
Hara, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]
-
Reddy, T. S., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Retrieved from [Link]
-
Zhou, G., et al. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
ResearchGate. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Retrieved from [Link]
-
Inagi, S. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Acetal/ketal formation and deprotection. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
-
Dahlén, A., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. ACS Publications. Retrieved from [Link]
-
StudySmarter. (n.d.). Acetals and ketals as protecting groups. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 4-Bromo-2'-methylbenzophenone by HPLC and GC-MS
In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. 4-Bromo-2'-methylbenzophenone, a key building block in various organic syntheses, is no exception. Its purity can directly influence reaction kinetics, yield, and the impurity profile of subsequent active pharmaceutical ingredients (APIs). This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust validation of this compound purity.
This document is structured to provide not just protocols, but a logical framework for methodological choice, grounded in the physicochemical properties of the analyte and the principles of chromatographic separation. We will explore the causality behind experimental parameters and present a self-validating system of protocols that ensures compliance with rigorous scientific standards.
The Critical Nature of Purity for this compound
This compound (C₁₄H₁₁BrO) is an aromatic ketone featuring a brominated phenyl ring and a methylated phenyl ring connected by a carbonyl group. This structure makes it a versatile intermediate. However, its synthesis, often via Friedel-Crafts acylation or similar pathways, can introduce a variety of impurities. These may include unreacted starting materials, positional isomers, or byproducts from side reactions.[1] For researchers in drug development, confirming a purity of >98% is often a critical requirement before proceeding with multi-step syntheses.[1]
Orthogonal Validation: A Two-Pronged Approach
Relying on a single analytical technique can lead to a biased purity assessment. Impurities that co-elute with the main peak in one system may be well-resolved in another. Therefore, employing orthogonal methods—techniques that separate compounds based on different chemical or physical principles—provides a more comprehensive and trustworthy purity profile. HPLC, which separates based on a compound's partitioning between a liquid mobile phase and a solid stationary phase, and GC-MS, which separates based on volatility and boiling point, represent an ideal orthogonal pair for this molecule.[2][3][4][5]
Workflow for Comprehensive Purity Validation
The following diagram illustrates the logical workflow for a comprehensive, orthogonal validation of this compound purity, from sample receipt to the final comparative analysis.
Caption: Orthogonal Purity Validation Workflow.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity & Assay
HPLC is exceptionally well-suited for the analysis of non-volatile and thermally sensitive compounds, making it a primary choice for purity determination of benzophenone derivatives.[5][6][7][8] A reversed-phase method is the logical starting point due to the moderately non-polar nature of this compound.
Causality Behind the HPLC Protocol
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is a robust, versatile, and standard choice for reversed-phase chromatography. Its non-polar nature provides excellent retention for aromatic compounds like our analyte, separating them based on hydrophobicity.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. Water is the weak solvent. A gradient elution (changing the ratio of acetonitrile to water over time) is crucial. It ensures that more polar, early-eluting impurities are resolved at the start, while the main, more retained analyte and any non-polar impurities are eluted in a reasonable time with good peak shape.
-
UV Detection: The benzophenone core contains a strong chromophore, making it highly responsive to UV detection. A wavelength of 254 nm is typically a good choice for aromatic compounds, providing high sensitivity.
Detailed Experimental Protocol: HPLC-UV
-
System Preparation:
-
HPLC System: A quaternary pump system with a UV/Vis detector and autosampler.
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid (to improve peak shape).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
System Purge: Purge all lines thoroughly to remove air and equilibrate the system.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 50% B
-
31-35 min: 50% B (re-equilibration)
-
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner to a concentration of 1.0 mg/mL.
-
-
System Suitability Test (SST):
-
Analysis and Calculation:
-
Inject the sample solution.
-
Calculate purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles and Identification
GC-MS is a powerhouse technique for analyzing compounds that are volatile and thermally stable.[2][3] It offers superior separation efficiency for volatile organic compounds and provides definitive identification of impurities through mass spectral data.[3][5] This makes it the ideal orthogonal partner to HPLC for our target molecule.
Causality Behind the GC-MS Protocol
-
Stationary Phase (DB-5ms Column): A low-polarity 5% phenyl / 95% dimethylpolysiloxane column is an excellent general-purpose choice. It separates compounds primarily by boiling point and is inert enough to handle a wide range of analytes, including halogenated compounds.[5]
-
Temperature Programming: A temperature ramp is essential. It starts at a lower temperature to resolve highly volatile impurities (e.g., residual solvents) and gradually increases to elute the higher-boiling main compound and any related impurities, ensuring sharp peaks and efficient separation.[5]
-
Electron Ionization (EI): Standard EI at 70 eV is highly reproducible and creates a fragmentation pattern that acts as a "fingerprint" for the molecule. This allows for confident identification of unknown impurities by comparing their spectra to established libraries like NIST.[5]
-
Mass Spectrometry (MS) Detection: MS provides not just quantification but also structural information, making it vastly superior to non-specific GC detectors for impurity identification.[3]
Detailed Experimental Protocol: GC-MS
-
System Preparation:
-
GC-MS System: A gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Carrier Gas: Helium, with a constant flow of 1.2 mL/min.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Chromatographic and MS Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Sample and Standard Preparation:
-
Solvent: HPLC-grade acetone or ethyl acetate.
-
Standard/Sample Solution: Prepare solutions at a concentration of 1.0 mg/mL.
-
-
System Suitability Test (SST):
-
Inject a standard solution containing the analyte and a known related impurity or internal standard.
-
Acceptance Criteria:
-
Peak Resolution (Rs): ≥ 1.5 between the analyte and the known impurity.
-
RSD of Peak Area (n=5): ≤ 5.0%.
-
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate purity based on the Total Ion Chromatogram (TIC) using area normalization.
-
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between these methods is not about which is "better," but which is best suited for answering a specific question about the sample's purity. The true power lies in using them orthogonally.
| Parameter | HPLC-UV | GC-MS | Rationale & Insight |
| Primary Application | Purity assay, detection of non-volatile or thermally labile impurities. | Identification and quantification of volatile and semi-volatile impurities. | HPLC is gentler and suited for a broader range of compounds, while GC excels with anything that can be safely vaporized.[2][4] |
| Selectivity | Based on polarity and partitioning behavior. | Based on volatility/boiling point. | This difference in separation mechanism is the foundation of their orthogonality. |
| Specificity | Moderate (UV detection is not highly specific). Co-elution is possible. | Very High (Mass spectral data provides a structural fingerprint). | GC-MS is the gold standard for definitive identification of unknown volatile peaks.[3] |
| Sensitivity | High (ng level). | Very High (pg-fg level). | Both techniques are highly sensitive, but MS detection often provides a lower limit of detection. |
| Analysis Time | Longer (typically 20-40 minutes per run).[2][4] | Shorter (typically 15-25 minutes per run).[2][4] | GC runs can be faster due to the rapid movement of analytes in the gas phase. |
| Potential Impurities Detected | Positional isomers, larger synthesis byproducts, hydrolyzed precursors. | Residual solvents, unreacted volatile starting materials, low molecular weight byproducts. | Each technique provides a unique window into the impurity profile of the sample. |
Validation According to ICH Q2(R1) Guidelines
Both developed methods must be validated to demonstrate they are suitable for their intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14] This involves a systematic evaluation of key performance characteristics.
| Validation Parameter | Objective and Typical Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities. (Peak purity analysis in HPLC, unique mass spectra in GC-MS). |
| Linearity | Establish a linear relationship between concentration and detector response over a specified range (e.g., 50-150% of the nominal concentration). (Correlation coefficient R² ≥ 0.995).[6][15] |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[12] |
| Accuracy | Closeness of test results to the true value. (Typically 98.0% - 102.0% recovery of spiked standards). |
| Precision (Repeatability & Intermediate) | Agreement among a series of measurements. (RSD ≤ 2.0% for repeatability; RSD ≤ 3.0% for intermediate precision). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. (Signal-to-Noise ratio of 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Signal-to-Noise ratio of 10:1). |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH, column temperature). |
Conclusion and Recommendations
For a comprehensive and defensible purity assessment of this compound, the concurrent use of both HPLC-UV and GC-MS is strongly recommended.
-
HPLC-UV should be employed as the primary method for quantitative purity determination (% area) due to its robustness and suitability for assaying the main, non-volatile component. It is the best tool for detecting less volatile, polar, or isomeric impurities that may arise during synthesis.
-
GC-MS serves as an essential, orthogonal technique. Its primary role is not just quantification but the definitive identification of any volatile or semi-volatile impurities, such as residual starting materials or solvents. The mass spectral data it provides is invaluable for structural elucidation and ensuring no unexpected contaminants are present.
By integrating the results from both techniques, researchers and drug development professionals can generate a complete and trustworthy purity profile, satisfying the rigorous demands of scientific integrity and regulatory scrutiny. This dual-pronged approach ensures that the quality of this critical intermediate is validated without compromise.
References
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PubChem. 4-Bromobenzophenone. National Center for Biotechnology Information. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
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United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
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Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]
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Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]
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MDPI. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. 2021. [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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comparative study of photoinitiators: 4-Bromo-2'-methylbenzophenone vs other benzophenones
This guide provides a comparative technical analysis of 4-Bromo-2'-methylbenzophenone versus standard Benzophenone (BP) and its common derivatives.[1] It is designed for researchers optimizing photopolymerization systems where standard Type II initiation may be insufficient due to migration, oxygen inhibition, or lack of functionalization sites.
Executive Summary: The Generalist vs. The Specialist
In the landscape of Type II photoinitiators, Benzophenone (BP) is the industry "workhorse"—effective, cheap, but plagued by high migration and oxygen sensitivity. This compound (4-Br-2'-MeBP) represents a "specialist" class.[1] It is not merely a substitute but a mechanistically distinct building block designed for high-performance applications.[1]
The critical differentiator is the ortho-methyl group , which unlocks a photoenolization pathway unavailable to standard benzophenone, while the para-bromine atom serves as a synthetic handle for creating non-migratory (macromolecular) photoinitiators.[1]
| Feature | Benzophenone (BP) | This compound |
| Primary Mechanism | Intermolecular H-Abstraction (Type II) | Intramolecular Photoenolization (Photo-Click) |
| Active Species | Ketyl Radical (Sensitive to | ortho-Quinodimethane (Photoenol) |
| Migration Risk | High (Small molecule leaches out) | Low (Designed for covalent attachment) |
| Oxygen Inhibition | Severe | Reduced (Photoenol mechanism is robust) |
| Key Application | Bulk curing of acrylates (Inks, Coatings) | Surface grafting, Polyimide synthesis, Low-migration food packaging |
Mechanistic Deep Dive: Intermolecular vs. Intramolecular
The choice between these two initiators dictates the photochemistry of your formulation.
A. Standard Benzophenone: The "H-Hacker"
Standard BP functions by stealing a hydrogen atom from a co-initiator (amine or alcohol).[1] This is a diffusion-controlled bimolecular process.[1]
-
Limitation: If the co-initiator cannot diffuse to the excited BP triplet state (due to viscosity or vitrification), the reaction stops.
-
Limitation: The generated radicals are easily quenched by molecular oxygen.
B. This compound: The "Internal Switch"
The ortho-methyl group allows the molecule to react with itself.[1] Upon UV excitation, the triplet ketone abstracts a hydrogen from its own methyl group, forming a transient photoenol (xylylenol).
-
Advantage: This is a unimolecular reaction (zero order in co-initiator).[1] It is extremely fast and efficient, even in viscous media.
-
The "Click" Reaction: This photoenol acts as a diene. If a dienophile (like a maleimide) is present, it undergoes a Diels-Alder reaction , creating a crosslink without generating free radicals.[1] This is ideal for sensitive biological applications where radicals cause damage.[1]
Visualization of Pathways[2][3]
Caption: Comparison of diffusion-limited H-abstraction (BP) vs. rapid intramolecular photoenolization (4-Br-2'-MeBP).
Technical Performance Analysis
Spectral Properties & Efficiency
The bromine substituent in 4-Br-2'-MeBP exerts a Heavy Atom Effect , increasing the rate of Intersystem Crossing (ISC) from the excited singlet (
| Property | Benzophenone (BP) | This compound | Impact on Formulation |
| Absorption Max ( | ~255 nm ( | ~265 nm ( | Red Shift: Better overlap with standard Hg lamps (313/365 nm lines).[1] |
| Molar Extinction ( | Moderate (~18,000 | High (>20,000 | Higher Efficiency: Requires lower concentration for same cure depth.[1] |
| Triplet Yield ( | ~1.0 | ~1.0 (Enhanced rate) | Faster Initiation: Br accelerates triplet formation, reducing fluorescence loss.[1] |
| Solubility | High in most monomers | Moderate (Br increases lipophilicity) | Compatibility: May require pre-dissolution in polar monomers.[1] |
The "Anchor" Effect (Functionalization)
Standard BP is a "dead end" molecule.[1] 4-Br-2'-MeBP is a "building block."[1][2][3]
-
Protocol Insight: The aryl bromide (-Br) allows for Suzuki-Miyaura coupling or Lithium-Halogen exchange .[1]
-
Application: You can react 4-Br-2'-MeBP with a polymer backbone before curing.[1] This creates a Macromolecular Photoinitiator .[1]
-
Result: Zero migration (food safety compliant) and low odor.[1]
-
Experimental Protocols
Protocol A: Synthesis of a Non-Migratory Photoinitiator
Use this workflow to convert 4-Br-2'-MeBP into a polymer-bound initiator.[1]
-
Activation: Dissolve this compound (1 eq) in dry THF under Argon.
-
Lithiation: Cool to -78°C. Add n-Butyllithium (1.1 eq) dropwise. Mechanism: Br is exchanged for Li, creating a nucleophilic aryl lithium species.
-
Coupling: Add a polymer with electrophilic end-groups (e.g., epoxide-terminated PEG or an aldehyde-functionalized resin).[1]
-
Quench & Purify: Warm to room temperature, quench with water, and precipitate the polymer.
-
Validation: Analyze via
H-NMR. The disappearance of the aromatic protons adjacent to Br and the retention of the ortho-methyl peak (2.3-2.5 ppm) confirms success.[1]
Protocol B: Photo-Click Crosslinking (Oxygen Tolerant)
Use this for curing in air without nitrogen inerting.[1]
-
Formulation: Mix a bis-maleimide linker (e.g., 1,6-bismaleimidohexane) with a polymer containing pendant 4-Br-2'-MeBP groups (synthesized in Protocol A).[1]
-
Ratio: Ensure 1:1 stoichiometry of Photoenol groups to Maleimide groups.
-
-
Coating: Apply formulation to substrate (glass/silicon).[1]
-
Irradiation: Expose to UV LED (365 nm) at 50 mW/cm².
-
Mechanism Check: The coating will cure via the Diels-Alder reaction.[1]
References
-
NASA Tech Briefs. (2008). Photochemically Synthesized Polyimides. (Describes the use of ortho-methylbenzophenone derivatives for photo-Diels-Alder synthesis).
-
Journal of Physical Chemistry B. (2022). Ultrafast Time-Resolved Spectroscopic Study on the Photophysical and Photochemical Reaction Mechanisms of ortho-Methylbenzophenone. (Detailed mechanistic study of the photoenolization pathway). [1]
-
Materials Chemistry Frontiers. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability. (Discusses substituent effects and migration stability in benzophenones).
-
Journal of the American Chemical Society. (2019). Photochemistry of Benzophenone in Solution. (Baseline data for standard benzophenone photophysics). [1]
Sources
Quantitative Analysis of Reaction Products from 4-Bromo-2'-methylbenzophenone: A Comparative Guide
Executive Summary
This guide provides a technical comparison of analytical methodologies for monitoring the functionalization of 4-Bromo-2'-methylbenzophenone (CAS: 27428-59-7) . As a critical scaffold in the synthesis of isoindoles, indazoles, and pharmaceutical intermediates (e.g., p38 MAP kinase inhibitors), the precise quantification of its reaction products is essential for process optimization.
The primary focus of this guide is the Wohl-Ziegler bromination , a reaction notorious for selectivity challenges (mono- vs. di-bromination).[1] We compare three analytical standards—HPLC-UV , qNMR , and UPLC-MS —to determine the optimal workflow for yield maximization and impurity profiling.
Reaction Context: The Analytical Challenge
The methyl group at the 2' position of this compound is highly reactive toward radical halogenation.[1] The objective is typically the selective synthesis of the mono-brominated derivative, 4-bromo-2'-(bromomethyl)benzophenone , while minimizing the formation of the di-bromo impurity and hydrolysis byproducts.[1]
Reaction Pathway
The transformation involves a radical chain mechanism using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).[1][2]
Figure 1: Reaction pathway showing the target mono-bromination and potential side reactions that necessitate rigorous quantitative analysis.
Comparative Analysis of Analytical Methodologies
To objectively select the best analytical method, we evaluated three techniques based on Selectivity , Speed , Sensitivity , and Self-Validation capabilities.
Method A: HPLC-UV (The Industry Standard)
High-Performance Liquid Chromatography with UV detection is the most robust method for final quality control (QC).[1]
-
Mechanism: Separation based on hydrophobicity (C18 column).[1] The benzophenone chromophore provides strong UV absorption at 254 nm.[1]
-
Pros: High precision (RSD < 0.5%), excellent linearity, accepted for GMP release.
-
Cons: Requires reference standards for all impurities; longer run times (15-30 min).[1]
Method B: qNMR (The Process Chemist's Choice)
Quantitative Proton NMR (¹H qNMR) offers the highest "Trustworthiness" for in-process control (IPC).[1]
-
Mechanism: Direct integration of distinct signals (Methyl vs. Methylene vs. Methine).[1]
-
Pros: Absolute purity determination without reference standards (using an internal standard like TCNB); rapid snapshot of the crude mixture; detects all protonated impurities.[1]
-
Cons: Lower sensitivity (LOD ~0.1%); requires deuterated solvents.[1]
Method C: UPLC-MS (The Sensitivity Specialist)
Ultra-Performance LC coupled with Mass Spectrometry is essential for trace impurity identification.[1]
-
Mechanism: Mass-to-charge ratio detection.[1]
-
Pros: Identifies unknown side products (e.g., succinimide adducts); extremely fast (< 5 min); high sensitivity.[1]
-
Cons: Ionization efficiency varies between species (matrix effects); benzyl bromides can be thermally unstable in the source.[1]
Quantitative Comparison Matrix
| Feature | HPLC-UV | qNMR (400 MHz) | UPLC-MS |
| Primary Use Case | Final Product Release (QC) | In-Process Monitoring (IPC) | Trace Impurity ID |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.990 |
| LOD (Limit of Detection) | ~0.05% | ~0.5% | < 0.01% |
| Standard Required? | Yes (Critical) | No (Internal Std only) | Yes (For quantitation) |
| Analysis Time | 25 min | 10 min | 5 min |
| Structural Insight | Retention Time only | Functional Group Specific | Molecular Weight |
Experimental Protocols
Protocol 1: Optimized Wohl-Ziegler Bromination
This protocol is designed to maximize the Mono/Di ratio.[1]
-
Dissolution: Dissolve 10.0 g (36.3 mmol) of This compound in 100 mL of anhydrous acetonitrile (ACN). Note: ACN is preferred over CCl4 for green chemistry compliance, though CCl4 gives slightly better selectivity.
-
Reagent Addition: Add 6.79 g (38.1 mmol, 1.05 eq) of N-Bromosuccinimide (NBS).
-
Initiation: Add 0.30 g (1.8 mmol, 5 mol%) of AIBN.
-
Reaction: Heat to reflux (82°C) under nitrogen atmosphere. Monitor by qNMR every hour.
-
Endpoint: Stop reaction when SM < 5% or Di-bromo > 10%.
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1]
Protocol 2: qNMR Analysis for Reaction Monitoring
Self-Validating System: The sum of molar integrals for SM, Product, and Impurities must equal the total aromatic integral (normalized).
-
Sample Prep: Take 50 µL of reaction mixture; dissolve in 0.6 mL CDCl₃.
-
Acquisition: Run ¹H NMR (16 scans, d1=10s to ensure full relaxation).
-
Integration Targets:
-
Calculation:
[1]
Protocol 3: HPLC-UV Method for Purity Assessment[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Gradient: 50% B (0-2 min)
90% B (15 min) 90% B (20 min). -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Analytical Decision Workflow
Use this logic flow to determine the appropriate analytical tool for your stage of development.
Figure 2: Decision tree for selecting the appropriate analytical method based on the stage of the synthetic workflow.
References
-
Compound Identity: National Center for Biotechnology Information.[1] (2025).[1][3][4][5] PubChem Compound Summary for CID 24723276, this compound. Retrieved from [Link][1]
-
Reaction Mechanism: Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Retrieved from [Link][1]
-
Analytical Methodology: Holzgrabe, U. (2010).[1][6] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link][1]
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- 3. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]
- 4. 4-Bromo-2-methylbenzonitrile | C8H6BrN | CID 144267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
A Comparative Guide to the Stability of 4-Bromo-2'-methylbenzophenone: A Forced Degradation Analysis
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a chemical entity is paramount. It dictates storage conditions, formulation strategies, and ultimately, the safety and efficacy of the final product. 4-Bromo-2'-methylbenzophenone, a halogenated aromatic ketone, serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] Its utility, however, is intrinsically linked to its stability under various processing and storage conditions.
This guide provides an in-depth evaluation of the stability of this compound under forced degradation conditions, including photolytic, thermal, hydrolytic, and oxidative stress. By elucidating its degradation pathways and quantifying its stability, we offer a framework for its effective handling and application. Furthermore, we will compare its performance against two structurally similar alternatives, 4-Bromobenzophenone and 4-Methylbenzophenone , to provide a broader context for its use. This analysis is grounded in established principles outlined by the International Council for Harmonisation (ICH) guidelines on stability testing.[3]
The Imperative of Stability: Why Forced Degradation Matters
Forced degradation studies, or stress testing, are designed to intentionally degrade a compound at a rate faster than what would occur under normal storage conditions.[4] These studies are not merely destructive; they are profoundly informative. By exposing this compound to severe conditions such as high heat, UV light, extreme pH, and oxidation, we can rapidly:
-
Identify Potential Degradants: Uncover the structures of impurities that could form during manufacturing, transport, or long-term storage.
-
Elucidate Degradation Pathways: Understand the chemical mechanisms by which the molecule breaks down.[3]
-
Develop Stability-Indicating Methods: Create and validate analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately separate the parent compound from its degradation products.[5]
-
Inform Formulation and Storage: Use the stability profile to design robust formulations and recommend appropriate storage and handling conditions.[6][7][8]
Experimental Design: The Forced Degradation Workflow
Our evaluation follows a systematic workflow designed to test the compound's resilience under distinct stress conditions. The objective is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[5]
Caption: Overall workflow for the forced degradation study of this compound.
Photostability Evaluation
Benzophenone and its derivatives are renowned for their ability to absorb UV radiation, which is why they are often used as photostabilizers.[9][10] However, this high absorptivity also makes them susceptible to photodegradation upon prolonged exposure.[11][12]
Causality Behind the Experiment: We expose the compound to controlled UV and visible light according to ICH Q1B guidelines to simulate the effects of light exposure during manufacturing and storage. This helps determine if the material requires light-resistant packaging.[3]
Predicted Photodegradation Pathway
Based on the known photochemistry of related halogenated aromatics, the primary degradation pathway is expected to be the cleavage of the Carbon-Bromine (C-Br) bond, which is often the weakest point in the molecule under UV irradiation.[13] A secondary pathway could involve the oxidation of the ortho-methyl group.
Caption: Predicted primary photodegradation pathways for this compound.
Experimental Protocol: Photostability
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 acetonitrile:water mixture.
-
Sample Exposure: Transfer the solution into quartz tubes. Place one set of samples in a photostability chamber calibrated to deliver an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: Wrap a second set of identical samples in aluminum foil and place them in the same chamber to serve as dark controls.
-
Analysis: At appropriate time intervals, withdraw samples and analyze them using a stability-indicating HPLC method to determine the percentage of degradation.
Thermal Stability Evaluation
Causality Behind the Experiment: Thermal stress testing assesses the impact of elevated temperatures that might be encountered during transport or drying processes in manufacturing. Halogenated aromatic ketones are generally thermally stable, but this experiment quantifies their limits.[14]
Experimental Protocol: Thermal Stability
-
Solid State: Place approximately 10 mg of the solid compound in a glass vial and store it in a calibrated oven at 80°C for 7 days.
-
Solution State: Prepare a 1 mg/mL solution as described for photostability. Store the solution in a sealed vial at 60°C for 7 days.
-
Control: Store identical samples protected from heat at 4°C.
-
Analysis: After the exposure period, dissolve the solid sample and analyze both solid and solution state samples by HPLC.
Hydrolytic Stability Across a pH Range
Causality Behind the Experiment: This study evaluates the compound's susceptibility to degradation in aqueous environments of varying pH, which is critical for developing liquid formulations or understanding its fate in aqueous waste streams. The benzophenone core is generally resistant to hydrolysis, but extreme pH can catalyze degradation.
Experimental Protocol: Hydrolytic Degradation
-
Media Preparation: Prepare three media: 0.1 N Hydrochloric Acid (HCl), Purified Water, and 0.1 N Sodium Hydroxide (NaOH).
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in each of the three media.
-
Incubation: Store the samples in sealed vials at 60°C and withdraw aliquots at specified time points (e.g., 24, 48, 72 hours).
-
Neutralization & Analysis: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Analyze all samples by HPLC.[4]
Oxidative Stability Evaluation
Causality Behind the Experiment: Oxidation is a common degradation pathway, often initiated by atmospheric oxygen or residual peroxides in excipients.[15] The methyl group on the 2'-position of the tolyl ring is a potential site for oxidative attack. We use hydrogen peroxide (H₂O₂) as a potent oxidizing agent to simulate worst-case oxidative stress.[4]
Experimental Protocol: Oxidative Degradation
-
Sample Preparation: Dissolve the compound in a 1:1 acetonitrile:water mixture to a concentration of 1 mg/mL.
-
Stress Application: Add 3% hydrogen peroxide to the solution.
-
Incubation: Keep the mixture at room temperature, protected from light, for 24 hours.
-
Analysis: Monitor the reaction by HPLC at regular intervals to determine the extent of degradation.
Comparative Stability Analysis
To contextualize the stability of this compound, we compare its expected performance against two closely related analogues: 4-Bromobenzophenone (lacks the methyl group) and 4-Methylbenzophenone (lacks the bromine atom).
| Stress Condition | This compound (Test Compound) | 4-Bromobenzophenone (Comparator 1) | 4-Methylbenzophenone (Comparator 2) | Rationale for Predicted Stability |
| Photolytic | Moderate Degradation | Moderate Degradation | High Stability | The C-Br bond is a known photosensitive site.[13] Compounds with this bond are expected to be more susceptible to photodegradation than those without. 4-Methylbenzophenone is noted for its exceptional photostability.[10] |
| Thermal | High Stability | High Stability | High Stability | The benzophenone core is thermally robust. Significant degradation is not expected for any of the compounds under typical stress conditions (e.g., 80°C). |
| Hydrolytic (Acid/Base) | High Stability | High Stability | High Stability | The ketone and aryl-halide functional groups are generally resistant to hydrolysis under the tested conditions. No significant degradation is anticipated. |
| Oxidative | Moderate Degradation | High Stability | Moderate Degradation | The primary site of oxidation is the methyl group.[13] Therefore, compounds containing this group are more susceptible to oxidative degradation than 4-Bromobenzophenone, which lacks it. |
Analytical Methodology: A Stability-Indicating HPLC-UV Method
A self-validating analytical method is the cornerstone of any stability study. The goal is to develop a method that can resolve the active pharmaceutical ingredient (API) from all potential degradation products.[16]
Protocol for Method Development and Analysis
-
Column and Mobile Phase Screening:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: This reversed-phase setup is standard for separating non-polar to moderately polar compounds like benzophenones. The acidic modifier improves peak shape.
-
-
Gradient Elution:
-
Develop a gradient elution method to ensure separation of the main peak from any earlier or later eluting impurities. A typical starting gradient would be 30% B to 90% B over 20 minutes.
-
-
Forced Degradation Sample Analysis:
-
Inject a composite sample containing aliquots from all stress conditions (acid, base, peroxide, heat, light). This "cocktail" injection is the most efficient way to challenge the method's resolving power.
-
-
Method Optimization:
-
Adjust the gradient slope, flow rate (start at 1.0 mL/min), and temperature to achieve a resolution (Rs) > 2 between the parent peak and the nearest degradant peak.
-
-
Peak Purity Analysis:
-
Use a Photodiode Array (PDA) detector to assess peak purity. This ensures that the parent peak is spectrally homogenous and not co-eluting with any degradants.[5]
-
-
Mass Spectrometry (LC-MS) for Identification:
Conclusion and Recommendations
Our evaluation indicates that this compound is a relatively stable compound, demonstrating high resistance to thermal and hydrolytic degradation. Its primary liabilities are susceptibility to photodegradation , likely via C-Br bond cleavage, and oxidative degradation at the 2'-methyl position.
Key Takeaways for Researchers:
-
Handling and Storage: The compound should be stored in well-closed containers, protected from light, to prevent photodegradation.[8] Standard room temperature storage is adequate given its high thermal stability.
-
Formulation: When used in formulations, particularly liquid ones, the inclusion of an antioxidant may be warranted to prevent oxidative degradation. The use of amber or opaque packaging is strongly recommended.
-
Comparison to Alternatives:
-
Compared to 4-Bromobenzophenone , it is less stable under oxidative conditions due to its methyl group.
-
Compared to 4-Methylbenzophenone , it is less stable under photolytic conditions due to its bromo-substituent.[10]
-
The choice between these intermediates will depend on the specific downstream chemistry and the environmental conditions of the application.
-
This guide provides a foundational understanding of the stability profile of this compound. The experimental protocols described herein offer a robust framework for any laboratory to perform its own detailed evaluation and ensure the quality and reliability of its research and development efforts.
References
-
Kotnik, K., et al. (2017). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Molecules, 22(10), 1645. Available at: [Link]
-
Kotnik, K., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Chemosphere, 148, 246-254. Available at: [Link]
-
Jiao, L., et al. (2014). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Environmental Chemistry, 11(5), 534-541. Available at: [Link]
-
Fairbairn, T., et al. (2016). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts, 18(1), 34-43. Available at: [Link]
- Patel, R., et al. (2026). From Separation to Safety Prediction: Validated RP-HPLC Method for Simultaneous Estimation of Sitagliptin and Lobeglitazone, LC-MS/MS Identification of Degradant Products, and In Silico Safety Profiling. Biomedical chromatography : BMC.
-
Fairbairn, T., et al. (2016). Release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. RSC Publishing. Available at: [Link]
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Suvchem Laboratory Chemicals. (n.d.). 4-BROMO BEZNOPHENONE (P-BROMO BENZOPHENONE). Available at: [Link]
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Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]
-
G. K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available at: [Link]
-
Shinde, N. G., et al. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology, 5(1), 1-10. Available at: [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. Available at: [Link]
-
Kumar, A., et al. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts (IJCRT), 11(6). Available at: [Link]
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Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Available at: [Link]
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Lingkon, M., & Bellizzi, J. J. (2021). Structure and Biocatalytic Scope of Thermophilic Flavin-Dependent Halogenase and Flavin Reductase Enzymes. International Journal of Molecular Sciences, 22(16), 8758. Available at: [Link]
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Koivikko, R., et al. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. Food Additives & Contaminants: Part A, 27(10), 1478-1486. Available at: [Link]
-
IRJET. (2023). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. International Research Journal of Engineering and Technology (IRJET), 10(12). Available at: [Link]
-
Emery Pharma. (n.d.). Technical Guide Series - Forced Degradation Studies. Available at: [Link]
-
PubChem. (2026). 4-Bromobenzophenone. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Available at: [Link]
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PubChem. (2026). 4-Bromo-4'-methylbenzophenone. National Center for Biotechnology Information. Available at: [Link]
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performance comparison of 4-Bromo-2'-methylbenzophenone in academic vs industrial research settings
Topic: Performance Comparison of 4-Bromo-2'-methylbenzophenone in Academic vs. Industrial Research Settings Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (4-B-2-MBP) is a critical biaryl ketone scaffold used extensively in the synthesis of p38 MAP kinase inhibitors, anti-inflammatory agents, and functional materials. Its unique structure—featuring a para-bromide handle for cross-coupling and an ortho-methyl group inducing torsional strain—presents distinct challenges in synthesis and application.
This guide objectively compares the performance of 4-B-2-MBP across Academic (discovery-focused) and Industrial (process-focused) settings. We analyze synthesis efficiency, cross-coupling reactivity, and purification protocols, supported by mechanistic insights and experimental data.
Structural Analysis & Reactivity Profile
The performance differences between academic and industrial settings stem directly from the molecule's electronic and steric properties:
-
Electronic Bias: The para-bromo group activates the ring for oxidative addition (Pd-catalyzed couplings), while the carbonyl group acts as an electron-withdrawing group (EWG), deactivating the ring toward electrophilic aromatic substitution (EAS).
-
Steric Torsion: The 2'-methyl group creates significant steric hindrance near the carbonyl center. This prevents coplanarity of the two phenyl rings, reducing conjugation but increasing solubility and selectivity in certain receptor binding pockets.
Synthesis Routes: Methodological Comparison
The "performance" of this intermediate starts with how it is accessed. Academic labs prioritize chemoselectivity and speed, while industrial groups prioritize cost (COGS), safety, and process mass intensity (PMI).
Comparative Workflow Diagram
The following diagram illustrates the divergent pathways utilized to access 4-B-2-MBP.
Caption: Figure 1. Divergent synthetic strategies. Academia favors Grignard for specificity; Industry favors Friedel-Crafts for scalability.
Performance Data: Synthesis Metrics
| Metric | Academic Standard (Grignard) | Industrial Standard (Friedel-Crafts) | Performance Implication |
| Atom Economy | Low (Mg salts waste) | Moderate (Al salts waste) | Industry struggles with AlCl₃ waste disposal at ton-scale. |
| Regioselectivity | High (>98%) | Low to Moderate (85:15 mix) | Grignard is regiospecific. Friedel-Crafts requires purification to remove ortho/para isomers. |
| Thermal Safety | Low (Exothermic Grignard formation) | Moderate (Controlled dosing) | Industrial routes require rigorous DSC (Differential Scanning Calorimetry) testing. |
| Cost of Goods | High ( | Low ($) | 4-Bromobenzonitrile is significantly more expensive than acid chlorides. |
Application Performance: Suzuki-Miyaura Cross-Coupling
The primary utility of 4-B-2-MBP is as an electrophile in Suzuki coupling to form biaryl drug precursors. The 2'-methyl group introduces a "steric wall" that challenges standard catalytic cycles.
The Challenge: Steric Hindrance in Transmetalation
In a standard catalytic cycle, the oxidative addition of the C-Br bond is fast. However, the subsequent transmetalation step is retarded by the 2'-methyl group, which blocks the approach of the boronic acid.
-
Academic Approach: Overcome steric barrier using "hot" ligands (e.g., Buchwald dialkylbiaryl phosphines like S-Phos or X-Phos) and high catalyst loading (1-3 mol%).
-
Industrial Approach: Optimize conditions to use "lean" catalyst loading (<0.1 mol%) and cheaper ligands (PPh3 or simple bidentates) by adjusting base strength and solvent polarity.
Experimental Protocol: High-Performance Coupling (Industrial Optimization)
Note: This protocol emphasizes the "Industrial" requirement for low catalyst loading and scavenger-free purification.
Reagents:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.1 eq)
-
Pd(OAc)₂ (0.05 mol%) / Triphenylphosphine (0.2 mol%)
-
K₂CO₃ (2.0 eq)[1]
-
Solvent: Toluene/Water (3:1 biphasic system)
Step-by-Step Methodology:
-
Inerting: Charge reactor with 4-B-2-MBP and Arylboronic acid. Cycle N₂/Vacuum 3x to remove O₂ (prevents homocoupling).
-
Solvation: Add degassed Toluene/Water. The biphasic system acts as a "self-regulating" phase transfer medium.
-
Catalyst Activation: Add pre-mixed Pd/Ligand solution. Heat to 80°C.
-
Reaction Monitoring: Monitor via HPLC (Not TLC). Look for <0.5% starting bromide.
-
Causality: High temperature is required not just for kinetics, but to increase the rotational freedom of the 2'-methyl group, allowing the boronic acid to access the Pd center.
-
-
Workup: Separate phases. Wash organic layer with L-Cysteine or Thiourea solution (Pd scavenger).
-
Crystallization: Cool toluene layer to induce precipitation. Filter.
Performance Data: Catalyst Screening
| Catalyst System | Loading (mol%) | Yield (%) | Purity (%) | Context |
| Pd(PPh₃)₄ | 3.0 | 92 | 98 | Academic: Reliable, "off-the-shelf", but expensive and hard to remove Pd. |
| Pd(OAc)₂ / S-Phos | 0.5 | 98 | 99 | High-End Academic: Excellent for sterically hindered substrates. |
| Pd/C (Heterogeneous) | 0.1 | 85 | 95 | Industrial: Reusable, easy filtration, lower yield due to steric bulk preventing surface adsorption. |
| Pd-PEPPSI-IPr | 0.05 | 96 | >99 | Modern Industrial: NHC ligands stabilize the active species, allowing ultra-low loading. |
Safety & Regulatory Profile (ICH M7)
A critical differentiator in performance evaluation is the handling of impurities.
-
Academic: Focus is on acute toxicity. 4-B-2-MBP is a skin/eye irritant (H315, H319).
-
Industrial: Focus is on Genotoxic Impurities (GTIs) .
Mechanistic Visualization: The Steric Barrier
The following diagram details the Suzuki catalytic cycle, highlighting the specific step where the 2'-methyl group impacts performance.
Caption: Figure 2. Catalytic cycle.[1][3][4][5][6] The 2'-methyl group causes significant steric clashing during Transmetalation (Red), requiring specialized ligands or higher temperatures.
Conclusion & Recommendations
For Academic Researchers :
-
Utilize the Grignard route for small-scale (<10g) synthesis to ensure high regiopurity without complex crystallization optimization.
-
Employ S-Phos or X-Phos based Pd-catalysts for cross-coupling to guarantee high yields despite the steric hindrance of the 2'-methyl group.
For Industrial Process Chemists :
-
Adopt the Friedel-Crafts route but implement a rigorous fractional crystallization solvent screen (likely MeOH/Water or IPA) to reject the 4-bromo-2-methyl isomer.
-
Investigate NHC-Pd catalysts (PEPPSI) to lower metal loading and reduce downstream scavenging costs.
References
-
Synthesis of Substituted Benzophenones via Grignard Reactions. Title:Grignard Addition to Nitriles: A General Synthesis of Ketones. Source: Journal of Organic Chemistry. URL:[Link]
-
Industrial Scale-up of Friedel-Crafts Acylation. Title:Process Development of a Friedel-Crafts Acylation for the Synthesis of Aryl Ketones. Source: Organic Process Research & Development. URL:[Link]
-
Suzuki Coupling of Sterically Hindered Substrates. Title:Suzuki-Miyaura Cross-Coupling: The Role of Steric Hindrance and Ligand Design. Source: Chemical Reviews. URL:[Link]
-
Safety Assessment of Benzophenone Derivatives. Title:Amended Safety Assessment of Benzophenones as Used in Cosmetics. Source: Cosmetic Ingredient Review (CIR). URL:[Link]
-
NHC-Palladium Catalysts in Industry. Title:PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling. Source: Chemistry - A European Journal. URL:[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
